molecular formula C7H9NO3 B1308937 5-Isopropylisoxazole-3-carboxylic acid CAS No. 89776-74-9

5-Isopropylisoxazole-3-carboxylic acid

Cat. No.: B1308937
CAS No.: 89776-74-9
M. Wt: 155.15 g/mol
InChI Key: AYWGKTMGWXRLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-3-5(7(9)10)8-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGKTMGWXRLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424333
Record name 5-Isopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-74-9
Record name 5-Isopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 5-isopropylisoxazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-isopropylisoxazole-3-carboxylic acid, a versatile heterocyclic compound with applications in pharmaceutical and agricultural research. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols. This compound serves as a crucial building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. Quantitative data has been compiled from various chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₇H₉NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 155.15 g/mol --INVALID-LINK--
Melting Point 62-73 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted) 298.2 ± 28.0 °C--INVALID-LINK-- (for 3-isopropylisoxazole-5-carboxylic acid)
pKa (Predicted) 2.33 ± 0.10--INVALID-LINK-- (for 3-isopropylisoxazole-5-carboxylic acid)
Appearance White crystalline powder--INVALID-LINK--
Purity ≥ 97%--INVALID-LINK--
CAS Number 89776-74-9--INVALID-LINK--, --INVALID-LINK--
Storage Conditions 0-8 °C--INVALID-LINK--

Note: Predicted values are for the isomer 3-isopropylisoxazole-5-carboxylic acid and are provided as an estimation in the absence of experimental data for the title compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to carboxylic acids.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[1]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[1]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.[2]

  • Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).[3]

  • Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water. If solubility is low, a water/co-solvent mixture can be used. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[4][5]

  • Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[4][5]

  • Data Collection: The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5][6]

  • Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[7][8]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[8][9]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[8][10]

  • Separation: The undissolved solute is removed by filtration or centrifugation.[8][9]

  • Quantification: The concentration of the carboxylic acid in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7][9] This concentration represents the solubility of the compound at that temperature.

Visualized Workflows and Pathways

The following diagrams illustrate a plausible synthetic route for 5-substituted-isoxazole-3-carboxylic acids and a general workflow for the physicochemical characterization of a novel compound.

G cluster_0 Synthesis of 5-substituted-isoxazole-3-carboxylic acid start Ethyl Acetoacetate step1 Reaction with Nitrosating Agent start->step1 step2 Formation of Ethyl 2-oximino-3-oxobutanoate step1->step2 step3 Cycloaddition with Substituted Alkyne step2->step3 step4 Formation of Ethyl 5-substituted-isoxazole-3-carboxylate step3->step4 step5 Hydrolysis (e.g., with NaOH) step4->step5 end 5-substituted-isoxazole-3-carboxylic acid step5->end

Caption: A plausible synthetic route for 5-substituted-isoxazole-3-carboxylic acids.

G cluster_1 Physicochemical Characterization Workflow cluster_props Property Determination compound Novel Compound (e.g., this compound) melting_point Melting Point (Purity) compound->melting_point pka pKa (Ionization) compound->pka solubility Solubility (Aqueous & Organic) compound->solubility logp LogP (Lipophilicity) compound->logp data_analysis Data Analysis and Interpretation melting_point->data_analysis pka->data_analysis solubility->data_analysis logp->data_analysis report Comprehensive Physicochemical Profile data_analysis->report

Caption: General workflow for the physicochemical characterization of a novel chemical entity.

References

Spectral Data Analysis of 5-isopropylisoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 5-isopropylisoxazole-3-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from similar isoxazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~6.5Singlet1HH-4 (isoxazole ring)
~3.2Septet1H-CH(CH₃)₂
~1.3Doublet6H-CH(CH ₃)₂
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175C-5 (isoxazole ring)
~165-C OOH
~158C-3 (isoxazole ring)
~105C-4 (isoxazole ring)
~28-C H(CH₃)₂
~22-CH(C H₃)₂
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~2970MediumC-H stretch (aliphatic)
1710-1760StrongC=O stretch (Carboxylic acid)
1580-1620MediumC=N stretch (Isoxazole ring)
1450-1490MediumC=C stretch (Isoxazole ring)
1100-1200MediumC-O stretch (Isoxazole ring)
~920Medium, BroadO-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
155Moderate[M]⁺ (Molecular Ion)
111High[M - CO₂]⁺
96Moderate[M - COOH - CH₃]⁺
68Moderate[C₃H₂NO]⁺
43High[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition of an appropriate nitrile oxide with an alkyne. Specifically, the synthesis could be achieved by reacting isobutyronitrile oxide (generated in situ from isobutyraldoxime and an oxidizing agent like N-chlorosuccinimide) with propiolic acid or its ester, followed by hydrolysis if an ester is used.

General Procedure:

  • To a solution of isobutyraldoxime in a suitable solvent (e.g., dichloromethane), N-chlorosuccinimide is added portion-wise at 0 °C.

  • A base, such as triethylamine, is then added to generate the isobutyronitrile oxide in situ.

  • Propiolic acid (or its ethyl ester) is added to the reaction mixture, and the solution is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

  • If an ester was used, it is subsequently hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

NMR Spectroscopy

NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Protocol:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, likely with an electrospray ionization (ESI) or electron ionization (EI) source.

Protocol:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1]

  • Data Acquisition: The solution is introduced into the mass spectrometer. For ESI, the analysis would be performed in both positive and negative ion modes. For EI, the sample would be introduced via a direct insertion probe or a GC inlet.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

spectral_workflow Workflow for Spectral Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis (Chemical Shifts, Multiplicity) nmr->nmr_data ir_data IR Data Analysis (Functional Group Identification) ir->ir_data ms_data MS Data Analysis (Molecular Weight, Fragmentation) ms->ms_data final_structure Structure Confirmation nmr_data->final_structure ir_data->final_structure ms_data->final_structure

Caption: Workflow for the synthesis and spectral characterization of this compound.

logical_relationship Logical Relationships in Spectral Interpretation cluster_functional_groups Functional Groups cluster_spectral_features Key Spectral Features compound This compound isoxazole Isoxazole Ring compound->isoxazole isopropyl Isopropyl Group compound->isopropyl cooh Carboxylic Acid compound->cooh nmr_features NMR: Aromatic proton, septet, doublet, COOH proton isoxazole->nmr_features ir_features IR: Broad O-H, C=O, C=N stretches isoxazole->ir_features ms_features MS: Molecular ion, loss of CO₂, isopropyl fragment isoxazole->ms_features isopropyl->nmr_features isopropyl->ms_features cooh->nmr_features cooh->ir_features cooh->ms_features structure_elucidation Structural Elucidation nmr_features->structure_elucidation ir_features->structure_elucidation ms_features->structure_elucidation

References

An In-depth Technical Guide on the Solubility of 5-isopropylisoxazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-isopropylisoxazole-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar isoxazole carboxylic acids to infer solubility properties and guide formulation development. The document also outlines detailed experimental protocols for solubility determination and a representative synthetic workflow.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its isoxazole core is a key feature in various bioactive molecules.[2][3] Understanding the solubility of this compound in organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a foundational understanding of its solubility profile and the experimental methods to determine it.

Physicochemical Properties

  • Molecular Formula: C₇H₉NO₃[1]

  • Molecular Weight: 155.15 g/mol [1]

  • Appearance: Expected to be a crystalline solid at room temperature.[1]

  • pKa: The carboxylic acid moiety imparts acidic properties to the molecule, influencing its solubility in protic and basic media.

Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar Isoxazole Carboxylic Acids

Compound NameStructureSolventSolubility
5-methylisoxazole-3-carboxylic acidDimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
5-phenylisoxazole-3-carboxylic acidMethanolSoluble

Data inferred from qualitative descriptions in chemical supplier catalogues.

Based on this information, it is anticipated that this compound will exhibit solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF). Its solubility in non-polar solvents like hexane and toluene is expected to be low.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

    • To remove any suspended solid particles, centrifuge the collected supernatant or filter it through a syringe filter. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, typically HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Representative Synthetic Workflow

A common method for the synthesis of 5-substituted-isoxazole-3-carboxylic acids involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.

Synthesis_Workflow A Ethyl 2-chloro-2-hydroxyiminoacetate D [In situ generation of nitrile oxide] A->D B Triethylamine B->D C Ethyl 2-cyano-3-methylbut-2-enoate E 1,3-Dipolar Cycloaddition C->E D->E F Ethyl 5-isopropylisoxazole-3-carboxylate E->F G Base Hydrolysis (e.g., NaOH) F->G H This compound G->H I Acidification (e.g., HCl) I->G followed by

Caption: A representative synthetic workflow for this compound.

This diagram illustrates a plausible synthetic route. The in situ generation of a nitrile oxide from a hydroximoyl chloride, followed by its cycloaddition with an appropriately substituted alkyne, is a well-established method for forming the isoxazole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for understanding its likely solubility characteristics based on data from analogous compounds. The provided experimental protocol offers a robust method for determining its solubility in various organic solvents, which is a critical parameter for its application in research and development. The representative synthetic workflow provides context for its formation and potential impurities that might influence its solubility. Further experimental investigation is necessary to establish a definitive quantitative solubility profile for this compound.

References

In-Depth Technical Guide: 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in-depth studies, quantitative biological data, and detailed experimental protocols for 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9). This guide summarizes the available information, which primarily describes its role as a chemical intermediate, and draws context from related isoxazole-containing compounds.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position.[1][2] This molecule serves as a versatile building block in synthetic chemistry, particularly in the development of more complex molecules for pharmaceutical and agrochemical applications.[1] While specific biological activity for this compound is not extensively documented in public literature, its structural motifs are present in various biologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 89776-74-9[1][2]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 62-70 °C[1]
Purity ≥97%[1]
Storage Conditions 0-8 °C[1]

Synthesis

A potential synthetic workflow, based on general isoxazole synthesis, is outlined below.

G reagent1 Isopropyl-substituted alkyne intermediate Isoxazole intermediate reagent1->intermediate [3+2] Cycloaddition reagent2 Nitrile oxide precursor reagent2->intermediate product This compound intermediate->product Hydrolysis G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action synthesis This compound Synthesis purification Purification & QC synthesis->purification hts High-Throughput Screening purification->hts hit_validation Hit Validation hts->hit_validation target_id Target Identification hit_validation->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

References

The Isoxazole Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold," a molecular framework that is recurrently found in potent and selective drugs targeting a wide array of diseases. This technical guide provides a comprehensive overview of the biological significance of the isoxazole moiety in drug discovery, detailing its role as a bioisostere, its impact on pharmacokinetic profiles, and its presence in numerous approved therapeutic agents. The guide further delves into specific examples, outlining their mechanisms of action through key signaling pathways and providing detailed experimental methodologies for their synthesis and evaluation.

Physicochemical Properties and Bioisosteric Role of the Isoxazole Ring

The isoxazole ring possesses a unique combination of electronic and steric properties that make it an attractive component in drug design. It is an electron-rich aromatic system, yet the presence of the electronegative oxygen and nitrogen atoms imparts a distinct dipole moment.[1] This electronic nature allows the isoxazole ring to participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.[2]

One of the most significant roles of the isoxazole ring in medicinal chemistry is its function as a bioisostere. Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group that retains similar biological activity, is a powerful tool for optimizing lead compounds.[3] The isoxazole ring is frequently employed as a bioisostere for other functionalities, most notably the carboxylic acid group.[4] The 3-hydroxyisoxazole moiety, for instance, exhibits a similar pKa to a carboxylic acid, allowing it to act as a proton donor and engage in similar interactions with target proteins.[4] This substitution can offer several advantages, such as improved metabolic stability, enhanced cell permeability, and altered pharmacokinetic profiles.[5]

Approved Drugs and Broad-Spectrum Biological Activities

The versatility of the isoxazole scaffold is underscored by its presence in a diverse range of FDA-approved drugs.[6][7][8] These drugs target a wide spectrum of diseases, highlighting the broad biological activities of isoxazole-containing compounds. These activities include anti-inflammatory, anticancer, antibacterial, antiviral, and immunomodulatory effects.[9]

Drug Name (Brand Name)Therapeutic ClassMechanism of Action
Leflunomide (Arava®)Immunomodulatory / AntirheumaticInhibition of dihydroorotate dehydrogenase (DHODH)[10][11]
Valdecoxib (Bextra® - withdrawn)Anti-inflammatory (NSAID)Selective COX-2 inhibitor[12][13]
Sulfamethoxazole (in Bactrim®)Antibacterial (Sulfonamide)Inhibition of dihydropteroate synthase
Sulfisoxazole Antibacterial (Sulfonamide)Inhibition of dihydropteroate synthase[14]
Cloxacillin, Dicloxacillin, Flucloxacillin Antibacterial (Penicillinase-resistant penicillins)Inhibition of bacterial cell wall synthesis
Zonisamide (Zonegran®)AnticonvulsantBlocks sodium and calcium channels
Danazol Endocrine agentWeak androgen, inhibits pituitary gonadotropin secretion

Case Studies in Drug Discovery: Mechanism of Action and Signaling Pathways

To illustrate the profound impact of the isoxazole ring on drug discovery, we will delve into two prominent examples: the immunomodulatory drug Leflunomide and the anti-inflammatory agent Valdecoxib.

Leflunomide: An Inhibitor of Pyrimidine Biosynthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[10] In vivo, leflunomide is rapidly converted to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[10] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[11][15] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like lymphocytes.[6] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to cell cycle arrest at the G1 phase and thereby suppressing the proliferation of activated T and B lymphocytes that drive the autoimmune response in rheumatoid arthritis.[15]

DHODH_Inhibition_Pathway cluster_cell Proliferating Lymphocyte Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis RNA Synthesis->Cell Proliferation Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Teriflunomide->Orotate Inhibition Autoimmune Response Autoimmune Response Cell Proliferation->Autoimmune Response

Caption: Signaling pathway of Leflunomide's active metabolite, Teriflunomide, inhibiting DHODH.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[16] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducibly expressed at sites of inflammation. The selective inhibition of COX-2 by Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby providing anti-inflammatory and analgesic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Cascade Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Valdecoxib Valdecoxib Valdecoxib->Prostaglandins Inhibition Synthesis_Workflow Substituted_Acetophenone Substituted_Acetophenone Reflux Reflux Substituted_Acetophenone->Reflux DMFDMA N,N-dimethylformamide dimethyl acetal DMFDMA->Reflux Intermediate_1 3-(Dimethylamino)-1-arylprop-2-en-1-one Reflux->Intermediate_1 Stir_50C Stir at 50°C in Water Intermediate_1->Stir_50C Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Stir_50C Final_Product 5-Arylisoxazole Stir_50C->Final_Product DHODH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prepare_Inhibitor_Dilutions Prepare_Inhibitor_Dilutions Add_Inhibitor Add Inhibitor/DMSO to 96-well plate Prepare_Inhibitor_Dilutions->Add_Inhibitor Prepare_DHODH_Solution Prepare_DHODH_Solution Add_DHODH Add DHODH solution Prepare_DHODH_Solution->Add_DHODH Prepare_Substrate_Mix Prepare Substrate Mix (DHO, CoQ10, DCIP) Add_Substrate Add Substrate Mix Prepare_Substrate_Mix->Add_Substrate Add_Inhibitor->Add_DHODH Incubate_30min Incubate at 25°C for 30 min Add_DHODH->Incubate_30min Incubate_30min->Add_Substrate Measure_Absorbance Measure Absorbance (600-650 nm, kinetic) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Determine_IC50 Plot and Determine IC50 Normalize_Data->Determine_IC50

References

Potential Research Areas for 5-Isopropylisoxazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Isopropylisoxazole-3-carboxylic acid is a versatile heterocyclic compound that holds significant potential as a scaffold for the development of novel therapeutics and agrochemicals. While direct biological data on this specific molecule is limited in publicly available literature, extensive research on structurally related isoxazole-3-carboxylic acid derivatives provides a strong rationale for its investigation in several key research areas. This technical guide outlines these potential areas, supported by data from analogous compounds, and provides detailed experimental protocols and conceptual frameworks to guide future research endeavors. The primary proposed areas of investigation include anti-inflammatory drug discovery, enzyme inhibition for metabolic disorders, exploration of its role in neurological disorders, and evaluation of its anticancer potential.

Core Compound Overview

This compound is a five-membered heterocyclic compound characterized by an isoxazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This structure serves as a valuable building block in medicinal chemistry, offering opportunities for diverse functionalization.[1] Its utility as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals has been noted.[1]

PropertyValueReference
Molecular Formula C₇H₉NO₃Chem-Impex
Molecular Weight 155.15 g/mol Chem-Impex
Appearance White to off-white crystalline powderGeneric Supplier Data
Solubility Soluble in organic solvents like DMSO and methanolGeneric Supplier Data

Potential Research Area: Anti-Inflammatory Applications

The isoxazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery. Notably, derivatives of isoxazole-3-carboxylic acid have shown potent inhibitory activity against key targets in inflammatory pathways, such as 5-lipoxygenase-activating protein (FLAP) and 5-lipoxygenase (5-LOX).

Targeting the Leukotriene Pathway: FLAP and 5-LOX Inhibition

Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The biosynthesis of leukotrienes is a critical pathway for therapeutic intervention.

Rationale for Investigation:

Studies on 4,5-diarylisoxazol-3-carboxylic acids have demonstrated their potent inhibition of leukotriene biosynthesis by targeting FLAP. This suggests that the isoxazole-3-carboxylic acid moiety is crucial for this activity. The nature of the substituent at the 5-position significantly influences potency. Investigating the effect of a smaller alkyl group like isopropyl is a logical next step in exploring the structure-activity relationship (SAR) for FLAP inhibition.

Quantitative Data for Analogous Compounds:

CompoundTargetAssayIC₅₀ (µM)Reference
4,5-diaryl-isoxazole-3-carboxylic acid derivative 39FLAPCellular 5-LO product synthesis0.24[2]
4,5-diaryl-isoxazole-3-carboxylic acid derivative 40FLAPCellular 5-LO product synthesis0.24[2]
Isoxazole derivative C35-LOXIn vitro 5-LOX inhibition8.47[3]
Isoxazole derivative C55-LOXIn vitro 5-LOX inhibition10.48[3]
Experimental Protocols

2.2.1. General Synthesis of 5-Alkylisoxazole-3-carboxylic Acids:

A general method for synthesizing 5-alkylisoxazole-3-carboxylic acids involves the cycloaddition reaction between an appropriate alkyne and a source of nitrile oxide, followed by hydrolysis of an ester precursor. A detailed protocol for a related compound, 3-methylisoxazole-5-carboxylic acid, can be adapted.

  • Step 1: Synthesis of the Ethyl Ester Precursor: A mixture of ethyl 2-chloro-2-(hydroxyimino)acetate (a nitrile oxide precursor) and an appropriate alkyne (e.g., 3-methyl-1-butyne for the isopropyl derivative) in an inert solvent like diethyl ether is treated with a base such as triethylamine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Step 2: Hydrolysis to the Carboxylic Acid: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., 1N HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

2.2.2. In Vitro FLAP Inhibition Assay (Cell-Based):

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context.

  • Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.

  • Assay Procedure:

    • PMNLs are resuspended in a suitable buffer and pre-incubated with various concentrations of the test compound (this compound) for 15 minutes at 37°C.

    • The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce leukotriene biosynthesis.

    • The reaction is stopped after a defined period (e.g., 10 minutes) by adding a quenching solution and placing the samples on ice.

    • The amount of leukotriene B4 (LTB4) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

FLAP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds Five_LOX_inactive 5-LOX (inactive) FLAP->Five_LOX_inactive presents AA to Five_LOX_active 5-LOX (active) Five_LOX_inactive->Five_LOX_active translocates to membrane & activates Leukotrienes Leukotrienes Five_LOX_active->Leukotrienes converts AA to Inflammation Inflammation Leukotrienes->Inflammation promote Test_Compound 5-Isopropylisoxazole- 3-carboxylic acid Test_Compound->FLAP inhibits

Caption: Proposed mechanism of action for this compound in the leukotriene pathway.

Experimental_Workflow_FLAP start Start: Synthesize Compound in_vitro In Vitro FLAP Inhibition Assay (Cell-based, IC50 determination) start->in_vitro sar Structure-Activity Relationship (SAR) (Synthesize and test analogs) in_vitro->sar in_vivo In Vivo Animal Models of Inflammation (e.g., murine model of asthma) in_vitro->in_vivo sar->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A proposed experimental workflow for the development of this compound as a FLAP inhibitor.

Potential Research Area: Enzyme Inhibition

Beyond the inflammatory cascade, isoxazole derivatives have demonstrated inhibitory activity against various enzymes, suggesting broader therapeutic potential.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Rationale for Investigation:

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, with some compounds exhibiting sub-micromolar potency. This indicates that the isoxazole-3-carboxylic acid scaffold can effectively interact with the active site of this enzyme. Investigating the impact of a 5-isopropyl substituent could lead to the discovery of novel xanthine oxidase inhibitors with potentially different selectivity and pharmacokinetic profiles.

Quantitative Data for Analogous Compounds:

CompoundTargetIC₅₀ (µM)Reference
5-phenylisoxazole-3-carboxylic acid derivative 5aXanthine Oxidase1.25[4]
5-phenylisoxazole-3-carboxylic acid derivative 11aXanthine Oxidase0.88[4]
5-phenylisoxazole-3-carboxylic acid derivative 11bXanthine Oxidase0.46[4]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation.

  • Reagents:

    • Xanthine oxidase (from bovine milk)

    • Xanthine (substrate)

    • Phosphate buffer (pH 7.5)

    • Test compound (this compound) dissolved in DMSO

    • Allopurinol (positive control)

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add phosphate buffer, the test compound at various concentrations (or vehicle for control), and the xanthine oxidase solution.

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Research Area: Neurological Disorders

The isoxazole moiety is a privileged scaffold in neuroscience drug discovery, with links to the modulation of key neurotransmitter receptors.

Modulation of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory synaptic transmission in the central nervous system. Its modulation is a therapeutic target for various neurological and psychiatric conditions.

Rationale for Investigation:

The structural similarity of the core isoxazole ring to the endogenous ligand glutamate suggests that this compound could interact with glutamate receptors. While direct evidence is lacking, the known role of isoxazole derivatives in modulating AMPA receptors makes this an intriguing area for exploration. Research could focus on whether this compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: AMPA Receptor Binding Assay

This assay determines the affinity of the test compound for AMPA receptors.

  • Materials:

    • Rat cortical membranes (source of AMPA receptors)

    • [³H]AMPA (radioligand)

    • Test compound (this compound)

    • Incubation buffer (e.g., Tris-HCl with KSCN)

    • Glass fiber filters

    • Scintillation counter

  • Assay Procedure:

    • In test tubes, combine the rat cortical membranes, [³H]AMPA, and varying concentrations of the test compound.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known AMPA receptor ligand, like L-glutamate) from the total binding.

    • Calculate the percentage of inhibition of [³H]AMPA binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Logical Framework for Neurological Research

Neuro_Research_Logic start Hypothesis: Compound modulates glutamate receptors binding_assay AMPA Receptor Binding Assay (Determine affinity, Ki) start->binding_assay functional_assay Electrophysiology (Patch-clamp on cultured neurons) (Determine agonist/antagonist/modulator activity) binding_assay->functional_assay in_vivo_behavior In Vivo Behavioral Models (e.g., models of cognition, anxiety, depression) functional_assay->in_vivo_behavior neuroinflammation Investigate Neuroinflammatory Pathways (e.g., microglial activation) functional_assay->neuroinflammation conclusion Conclusion: Potential therapeutic for neurological disorders? in_vivo_behavior->conclusion neuroinflammation->conclusion

Caption: A logical workflow for investigating the neurological potential of this compound.

Potential Research Area: Anticancer Applications

The isoxazole ring is present in numerous compounds with demonstrated anticancer activity, acting through various mechanisms.

Rationale for Investigation:

Isoxazole derivatives have been shown to induce apoptosis, inhibit angiogenesis, and interfere with cell signaling pathways in cancer cells. While specific data for this compound is not available, the general anticancer potential of the isoxazole scaffold warrants its evaluation. Initial screening against a panel of cancer cell lines would be a valuable first step.

Mechanisms of Action of Analogous Isoxazole Compounds:

  • Induction of apoptosis

  • Inhibition of tubulin polymerization

  • Inhibition of protein kinases

  • Inhibition of topoisomerase

Experimental Protocol: In Vitro Anticancer Screening
  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

  • Assay: A cell viability assay, such as the MTT or SRB assay.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Perform the cell viability assay according to the manufacturer's protocol.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the robust biological activities of its structural analogs, there is a strong scientific basis for investigating its potential as an anti-inflammatory agent, an enzyme inhibitor for metabolic diseases, a modulator of neurological function, and an anticancer compound. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to embark on the systematic evaluation of this compound. Future research should focus on its synthesis, in vitro screening in the proposed target areas, and, for promising activities, subsequent lead optimization and in vivo validation.

References

Preliminary Biological Screening of Isoxazole-3-Carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the preliminary biological screening of various isoxazole-3-carboxylic acid derivatives based on available scientific literature. Direct biological screening data for 5-isopropylisoxazole-3-carboxylic acid was not found in the reviewed sources. However, the information presented provides valuable insights into the potential pharmacological activities of the isoxazole-3-carboxylic acid scaffold for researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a core component in numerous biologically active compounds.[1] Derivatives of isoxazole-3-carboxylic acid, in particular, have attracted significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide provides a detailed overview of the preliminary biological screening of several isoxazole-3-carboxylic acid derivatives, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Anticancer Activity

Several studies have investigated the cytotoxic effects of isoxazole-3-carboxylic acid derivatives against various cancer cell lines. A novel acyclic heterocyclic compound, a derivative of isoxazole, demonstrated dose-dependent decreases in cell viability across multiple cancer cell lines.[2] The most significant cytotoxic effect was observed in pancreatic cancer cells (MiaPaCa2).[2] Molecular docking studies suggest that the anticancer activity may be attributed to a high binding affinity for key cancer targets such as Thymidylate Synthase.[2] Other isoxazole derivatives have also shown potent antiproliferative and pro-apoptotic activities.[3]

Quantitative Data for Anticancer Activity
Compound/DerivativeCancer Cell LineAssayResult (e.g., IC50)Reference
Novel Acyclic Heterocyclic Compound (unspecified structure)MiaPaCa2 (Pancreatic)MTTMost pronounced sensitivity[2]
HT29 (Colorectal)MTTModerate sensitivity[2]
OVCAR3 (Ovarian)MTTSensitive[2]
T98G (Glioblastoma)MTTResistant[2]
3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivativesK562Not specifiedSignificant antiproliferative and pro-apoptotic activities[3]
Isoxazole-based chalcones and dihydropyrazolesNot specifiedNot specifiedPotential anticancer activity[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate treatment Treat cells with test compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation2 Incubate for 3-4 hours add_mtt->incubation2 solubilize Solubilize formazan crystals incubation2->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analysis Calculate cell viability and IC50 read_absorbance->analysis

MTT Assay Experimental Workflow

Antimicrobial Activity

Derivatives of isoxazole-3-carboxylic acid have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates showed notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains.[5] Another study reported that a novel acyclic heterocyclic compound exhibited potent antifungal properties, achieving 100% inhibition of Saprolegnia parasitica zoospores.[2] Furthermore, derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid have displayed antibacterial effects.[6]

Quantitative Data for Antimicrobial Activity
Compound/DerivativeMicroorganismAssayResult (e.g., MIC)Reference
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesMycobacterium tuberculosis H37RvNot specifiedMIC 0.25 to 16 µg/mL[5]
Compound 5e (3,4-dichlorobenzyl substituent)Mycobacterium tuberculosis H37RvNot specifiedMIC 0.25 µg/mL[5]
Novel Acyclic Heterocyclic Compound (unspecified structure)Saprolegnia parasiticaNot specified100% inhibition at 100 µM[2]
p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acidNot specifiedNot specifiedStrong antibacterial effect[6]
Isoxazole-carboxamide derivative A8Pseudomonas aeruginosa, Klebsiella pneumoniaMicrodilutionMIC 2 mg/ml[7]
Isoxazole-carboxamide derivative A9Pseudomonas aeruginosaMicrodilutionMIC 2.00 mg/ml[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow start Prepare standardized microbial inoculum dilution Perform serial dilutions of test compound in 96-well plate start->dilution inoculation Inoculate wells with microbial suspension dilution->inoculation incubation Incubate the plate inoculation->incubation observation Visually inspect for microbial growth incubation->observation end Determine the Minimum Inhibitory Concentration (MIC) observation->end

Workflow for MIC Determination

Anti-inflammatory Activity

Certain isoxazole derivatives have been investigated for their anti-inflammatory properties. A series of amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives were synthesized and tested, with some showing strong anti-inflammatory effects.[6] Another study on an isoxazole derivative, MZO-2, demonstrated its potential to ameliorate inflammatory processes by suppressing T-cell proliferation and the production of pro-inflammatory cytokines like TNF-α.[8]

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeModel/AssayResultReference
p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acidNot specifiedStrong anti-inflammatory effect[6]
MZO-2Carrageenan-induced paw inflammation in micePotent inhibitory effect[8]
MZO-2PHA-induced PBMC proliferationDose-dependent suppression[8]
MZO-2LPS-induced TNF-α productionWeak suppression[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Xanthine Oxidase Inhibitory Activity

Derivatives of 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized and evaluated as inhibitors of xanthine oxidase (XO), a key enzyme in the production of uric acid, which is implicated in gout.[9][10] Several of these compounds exhibited potent inhibitory activity, with some being significantly more potent than the standard drug allopurinol.[9]

Quantitative Data for Xanthine Oxidase Inhibitory Activity
Compound/DerivativeTargetResult (IC50)Reference
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (compound 6c)Xanthine Oxidase0.13 µM[9]
Allopurinol (standard)Xanthine Oxidase2.93 µM[9]
5-phenylisoxazole-3-carboxylic acid derivativesXanthine OxidaseMicromolar/submicromolar range[10]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the xanthine oxidase enzyme.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, xanthine (the substrate), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period.

  • Measurement: The formation of uric acid, the product of the reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling_Pathway cluster_pathway Xanthine Oxidase Pathway and Inhibition Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid XO->Xanthine XO->UricAcid Inhibitor Isoxazole-3-Carboxylic Acid Derivatives Inhibitor->XO

Inhibition of Xanthine Oxidase by Isoxazole Derivatives

Conclusion

The preliminary biological screening of various isoxazole-3-carboxylic acid derivatives reveals a promising and diverse pharmacological profile. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and xanthine oxidase inhibitory agents. The data presented in this technical guide, including quantitative measures of activity and detailed experimental protocols, provides a solid foundation for further research and development in this area. While direct screening data for this compound is currently unavailable, the consistent bioactivity of its structural analogs suggests that it may also possess valuable therapeutic properties, warranting future investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isopropylisoxazole-3-carboxylic Acid from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 5-isopropylisoxazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available isobutyraldehyde. The synthetic route involves the formation of isobutyraldehyde oxime, followed by an in situ generation of isobutyronitrile oxide and its [3+2] cycloaddition with ethyl propiolate to yield ethyl 5-isopropylisoxazole-3-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Detailed experimental procedures, quantitative data, and a graphical representation of the synthetic workflow are presented to facilitate replication and application in a research and development setting.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. The synthesis of specifically substituted isoxazoles is therefore of significant interest. This protocol outlines a reliable and efficient pathway for the preparation of this compound, a key intermediate for further chemical elaboration.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps:

  • Step 1: Synthesis of Isobutyraldehyde Oxime

  • Step 2: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate via in situ nitrile oxide cycloaddition.

  • Step 3: Hydrolysis to this compound

Experimental Protocols

Step 1: Synthesis of Isobutyraldehyde Oxime

This procedure describes the formation of the oxime from isobutyraldehyde and hydroxylamine hydrochloride.

  • Materials:

    • Isobutyraldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in deionized water (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isobutyraldehyde oxime as a colorless oil or low-melting solid. The product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate

This protocol utilizes an in situ generation of isobutyronitrile oxide from the oxime, followed by a [3+2] cycloaddition with ethyl propiolate.[1][2][3][4]

  • Materials:

    • Isobutyraldehyde oxime (from Step 1)

    • Ethyl propiolate

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

    • Sodium chloride (NaCl)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve isobutyraldehyde oxime (1.0 equivalent) and ethyl propiolate (1.2 equivalents) in ethyl acetate (150 mL).

    • Add sodium chloride (1.0 equivalent) to the mixture.

    • Prepare a solution of Oxone® (2.0 equivalents) in deionized water (150 mL).

    • Add the aqueous Oxone® solution to the stirred organic mixture in one portion at room temperature.

    • Stir the resulting biphasic mixture vigorously for 12-16 hours.

    • Monitor the reaction by TLC until the starting oxime is consumed.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-isopropylisoxazole-3-carboxylate as a colorless oil.

Step 3: Hydrolysis to this compound

This final step involves the saponification of the ethyl ester to the target carboxylic acid.

  • Materials:

    • Ethyl 5-isopropylisoxazole-3-carboxylate (from Step 2)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water

    • Hydrochloric acid (HCl), 2 M

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 5-isopropylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol (50 mL) and deionized water (25 mL) in a 250 mL round-bottom flask.

    • Add potassium hydroxide (2.0 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with deionized water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation

StepStarting MaterialReagentsMolar Ratio (Starting Material:Reagents)SolventTemperature (°C)Time (h)ProductYield (%)
1IsobutyraldehydeNH₂OH·HCl, Na₂CO₃1 : 1.1 : 0.6Water0 - RT2-3Isobutyraldehyde oxime~95
2Isobutyraldehyde oximeEthyl propiolate, Oxone®, NaCl1 : 1.2 : 2.0 : 1.0EtOAc/WaterRT12-16Ethyl 5-isopropylisoxazole-3-carboxylate70-80
3Ethyl 5-isopropylisoxazole-3-carboxylateKOH1 : 2.0EtOH/Water802-4This compound85-95

Note: Yields are indicative and may vary based on experimental conditions and scale.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Isobutyraldehyde Step1 Step 1: Oximation NH₂OH·HCl, Na₂CO₃, H₂O Start->Step1 Oxime Isobutyraldehyde Oxime Step2 Step 2: [3+2] Cycloaddition Ethyl propiolate, Oxone®, NaCl EtOAc/H₂O Oxime->Step2 Ester Ethyl 5-isopropylisoxazole-3-carboxylate Step3 Step 3: Hydrolysis KOH, EtOH/H₂O Ester->Step3 FinalProduct This compound Step1->Oxime Step2->Ester Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The presented three-step synthesis provides a clear and reproducible method for obtaining this compound from isobutyraldehyde. The protocol employs modern synthetic techniques, such as the in situ generation of nitrile oxides for cycloaddition, which enhances efficiency and safety. This application note serves as a practical guide for researchers in organic synthesis and drug discovery, enabling the production of a key heterocyclic building block for the development of novel chemical entities.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Isopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid moiety of 5-isopropylisoxazole-3-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The protocols described herein cover three primary transformations: conversion to the acyl chloride, esterification, and amidation. These derivatives are crucial for developing novel therapeutic agents. This document offers step-by-step experimental procedures, quantitative data for analogous compounds, and visual workflows to guide researchers in the synthesis of diverse isoxazole derivatives.

Introduction

The isoxazole scaffold is a prominent heterocycle in a multitude of biologically active compounds and approved pharmaceuticals. The weak N-O bond of the isoxazole ring imparts unique chemical properties that are advantageous in drug design. This compound is a key intermediate in the synthesis of various targeted therapeutics, including those for neurological disorders. Derivatization of its carboxylic acid group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This document outlines reliable and reproducible methods for the synthesis of esters, amides, and the acyl chloride of this compound. The provided protocols are based on established synthetic transformations and can be adapted for a range of substrates.

Derivatization Pathways

The carboxylic acid group of this compound can be derivatized through several key pathways. The primary intermediate is the highly reactive acyl chloride, which can be readily converted into esters and amides. Alternatively, esters can be synthesized directly from the carboxylic acid via Fischer esterification, and amides can be formed using various peptide coupling reagents.

Derivatization_Pathways A 5-Isopropylisoxazole- 3-carboxylic Acid B 5-Isopropylisoxazole- 3-carbonyl Chloride A->B SOCl₂ or (COCl)₂ C Esters A->C Fischer Esterification (Alcohol, H⁺) D Amides A->D Amide Coupling (Amine, Coupling Reagent) B->C Alcohol (R-OH) B->D Amine (R-NH₂)

Caption: General derivatization pathways for this compound.

Experimental Protocols

Synthesis of 5-Isopropylisoxazole-3-carbonyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a crucial step for the synthesis of many derivatives due to the high reactivity of the acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Workflow for Acyl Chloride Formation

Acyl_Chloride_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 5-isopropylisoxazole- 3-carboxylic acid in an anhydrous solvent (e.g., DCM). B Add a catalytic amount of DMF. A->B C Slowly add thionyl chloride at 0 °C. B->C D Stir at room temperature until reaction is complete. C->D E Remove solvent and excess thionyl chloride under reduced pressure. D->E F Obtain the crude 5-isopropylisoxazole- 3-carbonyl chloride. E->F

Caption: Workflow for the synthesis of 5-isopropylisoxazole-3-carbonyl chloride.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of carboxylic acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 5-isopropylisoxazole-3-carbonyl chloride is typically used in the next step without further purification.

Quantitative Data (Analogous Compound):

The following table provides data for the synthesis of a similar isoxazole carbonyl chloride.

Starting MaterialReagentSolventReaction TimeYield (%)Reference
3-Phenylisoxazole-5-carboxylic acidThionyl chlorideDichloromethane20 min (ice bath)Not isolated, used directly[1]
Esterification of this compound

Esters are commonly synthesized to improve cell permeability and oral bioavailability of drug candidates.

Protocol:

  • Dissolve the crude 5-isopropylisoxazole-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of acyl chloride).

  • Add the desired alcohol (1.1-2.0 eq) to the solution.

  • If the alcohol is not highly reactive, a base such as triethylamine (TEA) or pyridine (1.2 eq) can be added to scavenge the HCl generated.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data (Analogous Compound):

Acyl ChlorideAlcoholSolventReaction TimeYield (%)Reference
3-Phenylisoxazole-5-carbonyl chlorideIsopropanolDichloromethane6 h85[1]

Protocol:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Quantitative Data (General Fischer Esterification):

Carboxylic AcidAlcoholCatalystReaction TimeYield (%)Reference
Aromatic Carboxylic AcidsMethanolPOCl₃2 h90-95[2]
Various Carboxylic AcidsMethanolH₂SO₄VariesHigh[3]
Amidation of this compound

Amide derivatives are fundamental in drug discovery due to their metabolic stability and ability to participate in hydrogen bonding.

Protocol:

  • Dissolve the crude 5-isopropylisoxazole-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) in the same solvent.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.

Quantitative Data (Analogous Compound):

Acyl ChlorideAmineSolventReaction TimeYield (%)Reference
5-Methylisoxazole-3-carbonyl chlorideVarious anilines-12 hGood[4]

Protocol:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Add a catalyst, for example, 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data (Analogous Compound):

Carboxylic AcidAmineCoupling ReagentsSolventReaction TimeYield (%)Reference
5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acidAniline derivativesEDC, DMAPDichloromethaneNot specifiedGood[5]

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the derivatization of this compound. By following these procedures, researchers can efficiently synthesize a diverse library of ester and amide derivatives for evaluation in drug discovery programs. The choice of method will depend on the specific substrate and the desired scale of the reaction. For sensitive substrates, amide coupling or esterification from the acyl chloride at low temperatures is recommended. For robust and scalable syntheses, Fischer esterification and amidation from the acyl chloride are often preferred.

References

Application Notes and Protocols: Amide Coupling Reactions with 5-isopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of amide derivatives of 5-isopropylisoxazole-3-carboxylic acid, a scaffold of interest in medicinal chemistry. The resulting 5-isopropylisoxazole-3-carboxamides have shown potential as modulators of various biological targets.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The isoxazole moiety is a privileged structure in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. This document focuses on the amide coupling of this compound, providing generalized protocols for common coupling reagents and highlighting the potential applications of the resulting carboxamides as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and as potential anticancer agents.

Data Presentation

While specific yield data for a wide range of amines with this compound is not extensively available in the public domain, the following tables summarize the biological activity of structurally related isoxazole carboxamides, demonstrating the potential of this compound class.

Table 1: Biological Activity of Isoxazole Carboxamide Derivatives

Compound ClassTargetAssayActivity (IC₅₀/MIC)Reference
Isoxazole-3-carboxamidesTRPV1Calcium Influx AssayPotent antagonists
5-Methyl-3-phenylisoxazole-4-carboxamidesB16F1 Melanoma CellsCytotoxicity Assay0.079 µM - 42.93 µM
5-Methylisoxazole-3-carboxamidesMycobacterium tuberculosisMABA Assay3.125 µM - 6.25 µM

Experimental Protocols

The following are generalized protocols for the amide coupling of this compound with a representative amine. These protocols are based on established methods for similar isoxazole carboxylic acids and may require optimization for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.1 - 1.5 eq), and HOBt (1.1 - 1.5 eq) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 eq) and DIPEA (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Mandatory Visualizations

Diagram 1: General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product carboxylic_acid 5-isopropylisoxazole- 3-carboxylic acid coupling Coupling Reagents (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) carboxylic_acid->coupling amine Amine (R-NH2) amine->coupling solvent Anhydrous Solvent (e.g., DMF, DCM) workup Aqueous Work-up coupling->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product amide 5-isopropylisoxazole- 3-carboxamide purification->amide Purified Product TRPV1_Signaling cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC PKC PLC->PKC Activates PIP2->TRPV1 Modulates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (pH < 6) Protons->TRPV1 Activates Ca_influx->PLC Depolarization Depolarization Ca_influx->Depolarization AP Action Potential (Pain Signal) Depolarization->AP PKC->TRPV1 Phosphorylates (Sensitizes) Antagonist 5-isopropylisoxazole- 3-carboxamide (Antagonist) Antagonist->TRPV1 Blocks Melanoma_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MITF) ERK->Transcription Activates Gene_Expression Gene Expression Transcription->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor Potential Inhibition by 5-isopropylisoxazole- 3-carboxamide Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

Application Notes and Protocols: 5-Isopropylisoxazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylisoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid isoxazole core, substituted with a lipophilic isopropyl group and a versatile carboxylic acid handle, provides a valuable scaffold for the synthesis of novel therapeutic agents. This document outlines the key applications, experimental protocols, and biological activities associated with derivatives of this compound, with a focus on their potential in treating neurological disorders, cancer, and inflammatory conditions. While specific data for the this compound scaffold is emerging, this report also incorporates data from closely related isoxazole analogs to provide a broader context for its potential applications.

Key Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, primarily leveraging the isoxazole ring's ability to participate in various biological interactions.[1]

  • Neurological Disorders: A significant area of application is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][4][5][6] Carboxamide derivatives of isoxazoles have been shown to act as negative allosteric modulators of AMPA receptors, which are implicated in excitatory neurotransmission and are targets for conditions like epilepsy and chronic pain.[2][3][4][5][6]

  • Anticancer Activity: The isoxazole moiety is a common feature in compounds designed as kinase inhibitors and antiproliferative agents.[7][8] While direct anticancer data for this compound derivatives is limited, related isoxazole-carboxamides have demonstrated potent activity against various cancer cell lines.[8]

  • Anti-inflammatory and Antioxidant Effects: Isoxazole derivatives have been explored for their anti-inflammatory and antioxidant properties.[9]

Data Presentation: Biological Activities of Isoxazole Derivatives

The following tables summarize quantitative data for various isoxazole derivatives, illustrating the potential activity profile of compounds derived from this compound.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2aColo2059.179[8]
2aHepG27.55[8]
2eB16F10.079[8]

Table 2: Antioxidant Activity of Fluorophenyl-isoxazole-carboxamide Derivatives

Compound IDDPPH Scavenging IC50 (µg/ml)Reference
2a0.45 ± 0.21[9]
2c0.47 ± 0.33[9]
Trolox (Control)3.10 ± 0.92[9]

Table 3: Enzyme Inhibition by Isoxazole Derivatives

Compound ClassTarget EnzymeIC50 RangeReference
5-phenylisoxazole-3-carboxylic acid derivativesXanthine OxidaseMicromolar/Submicromolar[10]
Isoxazole derivativesJNK3-[7]

Experimental Protocols

General Synthesis of 5-Isopropylisoxazole-3-carboxamides

This protocol describes a general method for converting this compound into its corresponding carboxamide derivatives, a common step in developing bioactive molecules.

Step 1: Synthesis of 5-Isopropylisoxazole-3-carbonyl chloride

A solution of this compound in an inert solvent (e.g., dichloromethane) is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-isopropylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

The crude 5-isopropylisoxazole-3-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). The desired primary or secondary amine is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the desired 5-isopropylisoxazole-3-carboxamide derivative.

In Vitro Biological Evaluation Protocols

Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Preparation of Reagents: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. The test compounds are also dissolved in methanol at various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_purification Purification This compound This compound SOCl2 Thionyl Chloride (SOCl2) This compound->SOCl2 Intermediate 5-isopropylisoxazole-3-carbonyl chloride SOCl2->Intermediate Amine Primary or Secondary Amine (R1R2NH) Intermediate->Amine Product 5-isopropylisoxazole-3-carboxamide Amine->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General synthesis workflow for 5-isopropylisoxazole-3-carboxamides.

Biological Evaluation Workflow

G cluster_synthesis Compound Library cluster_screening In Vitro Screening cluster_data Data Analysis cluster_lead Lead Optimization Library Synthesized Isoxazole Derivatives Anticancer Anticancer Assays (e.g., MTT) Library->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Library->Antioxidant Enzyme Enzyme Inhibition Assays Library->Enzyme IC50 IC50 Determination Anticancer->IC50 Antioxidant->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of isoxazole derivatives.

AMPA Receptor Modulation Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_modulator Allosteric Modulation Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Excitatory Excitatory Postsynaptic Potential (EPSP) Depolarization->Excitatory Isoxazole Isoxazole-carboxamide (Negative Allosteric Modulator) Isoxazole->AMPAR Binds to allosteric site

Caption: Negative allosteric modulation of AMPA receptors by isoxazole-carboxamides.

References

5-Isopropylisoxazole-3-carboxylic Acid: A Versatile Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-isopropylisoxazole-3-carboxylic acid scaffold is emerging as a valuable starting point for the development of novel, potent, and selective kinase inhibitors. This heterocyclic motif offers a unique three-dimensional structure and electronic properties that can be exploited for targeted drug design. This document provides detailed application notes on the utility of this scaffold, focusing on its application in the development of Casein Kinase 1δ (CK1δ) inhibitors, and includes relevant experimental protocols.

Introduction to the this compound Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structure is a common feature in many biologically active compounds due to its ability to participate in various non-covalent interactions with biological targets. The 5-isopropyl substitution provides a lipophilic handle that can be oriented to probe hydrophobic pockets within an enzyme's active site, while the 3-carboxylic acid group offers a key interaction point, often acting as a hydrogen bond donor and acceptor. This combination of features makes the this compound scaffold an attractive starting point for library synthesis and lead optimization in drug discovery.

Application: A Scaffold for Casein Kinase 1δ (CK1δ) Inhibitors

A significant application of the 5-isopropylisoxazole scaffold has been demonstrated in the development of inhibitors for Casein Kinase 1δ (CK1δ). CK1δ is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including circadian rhythm, Wnt signaling, and cell cycle regulation.[1][2] Dysregulation of CK1δ activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.[3][4][5]

A notable example of a potent inhibitor derived from this scaffold is 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole . This compound and its derivatives have shown significant inhibitory activity against CK1δ and have been a subject of structure-activity relationship (SAR) studies to improve potency and selectivity.[6]

Quantitative Data: Inhibitory Activity of a 5-Isopropylisoxazole Derivative

The following table summarizes the inhibitory activity of a key derivative of the 5-isopropylisoxazole scaffold against several kinases, demonstrating its potency and selectivity profile.

Compound IDTarget KinaseIC50 (nM)Reference
(rac)-N-(4-(3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl)pyridin-2-yl)-2-phenoxypropanamide Mitogen-activated protein kinase 14 (p38α)890
Casein Kinase 1δ (human)820
Casein Kinase 1δ (rat)340

Signaling Pathway

The diagram below illustrates a simplified representation of the Casein Kinase 1δ (CK1δ) signaling pathway, highlighting its role in the regulation of key cellular processes. Inhibition of CK1δ by compounds derived from the this compound scaffold can modulate these pathways, offering therapeutic potential.

CK1delta_Signaling_Pathway cluster_input Upstream Signals cluster_core CK1δ Regulation & Activity cluster_output Downstream Effects cluster_cellular Cellular Processes Wnt Wnt Ligands CK1delta CK1δ Wnt->CK1delta Activates Circadian_Input Circadian Cues Circadian_Input->CK1delta Regulates DNA_Damage DNA Damage DNA_Damage->CK1delta Activates Beta_Catenin β-Catenin (Degradation) CK1delta->Beta_Catenin PER_Protein PER Proteins (Phosphorylation) CK1delta->PER_Protein p53 p53 (Activation) CK1delta->p53 Inhibitor 5-Isopropylisoxazole Inhibitor Inhibitor->CK1delta Inhibits Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Circadian_Rhythm Circadian Rhythm PER_Protein->Circadian_Rhythm Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53->Cell_Cycle_Arrest

Caption: A simplified diagram of the CK1δ signaling pathway.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound scaffold and a representative biological assay for evaluating the inhibitory activity of its derivatives against a target kinase.

Protocol 1: General Synthesis of this compound

This protocol describes a general and plausible method for the synthesis of the core scaffold, which can then be further functionalized. The synthesis involves a [3+2] cycloaddition reaction.

Materials:

  • Ethyl 4-methyl-2-oxopentanoate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate: a. In a round-bottom flask, dissolve ethyl 4-methyl-2-oxopentanoate (1 equivalent) in ethanol. b. Add hydroxylamine hydrochloride (1.1 equivalents) to the solution and stir. c. Slowly add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the reaction mixture at room temperature. d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. f. Dissolve the residue in water and acidify with dilute HCl. g. Extract the product with diethyl ether (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl 5-isopropylisoxazole-3-carboxylate.

  • Hydrolysis to this compound: a. Dissolve the purified ethyl 5-isopropylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water. b. Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature. c. Monitor the hydrolysis by TLC. d. Upon completion, remove the ethanol under reduced pressure. e. Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid. f. Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis_Workflow Start Ethyl 4-methyl-2-oxopentanoate + Hydroxylamine HCl Step1 Cycloaddition (NaOEt, Ethanol, Reflux) Start->Step1 Intermediate Ethyl 5-isopropylisoxazole-3-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, Ethanol/Water) Intermediate->Step2 Product This compound Step2->Product

Caption: A workflow for the synthesis of the core scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (Casein Kinase 1δ)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds derived from the this compound scaffold against CK1δ. A common method is a radiometric assay using a peptide substrate.

Materials:

  • Recombinant human CK1δ enzyme

  • Peptide substrate (e.g., a synthetic peptide with a CK1δ recognition motif)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Phosphocellulose paper

  • Phosphoric acid (for washing)

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase reaction buffer. c. Add the test compound dilutions to the respective wells (final DMSO concentration should be ≤1%). Include a vehicle control (DMSO only) and a positive control inhibitor. d. Add the peptide substrate to each well. e. Add the recombinant CK1δ enzyme to each well to initiate the reaction, except for the negative control wells (no enzyme).

  • Kinase Reaction: a. Start the kinase reaction by adding [γ-³²P]ATP to all wells. b. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: a. Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper. b. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Dry the phosphocellulose paper. d. Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Assay_Setup Combine Reagents and Compound in Plate Compound_Prep->Assay_Setup Reagent_Prep Prepare Kinase Reaction Mix (Buffer, Substrate, Enzyme) Reagent_Prep->Assay_Setup Initiate Initiate Reaction with [γ-³²P]ATP Assay_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Spot on Phosphocellulose & Wash Incubate->Terminate Measure Scintillation Counting Terminate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: A workflow for the in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly for targets such as Casein Kinase 1δ. The synthetic accessibility and the tunable nature of this scaffold allow for the systematic exploration of structure-activity relationships, paving the way for the discovery of potent and selective drug candidates for a range of therapeutic indications. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new inhibitors based on this versatile chemical framework.

References

Application of 5-Isopropylisoxazole-3-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Isopropylisoxazole-3-carboxylic acid and its derivatives are versatile building blocks in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. The isoxazole scaffold is a key pharmacophore in several commercial products due to its favorable biological activity and metabolic stability. This document outlines the application of this compound in the synthesis of two major classes of agrochemicals: HPPD-inhibiting herbicides and SDHI fungicides.

Herbicides: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Isoxazole-based herbicides, such as isoxaflutole, act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the plant's tyrosine catabolism pathway, which is responsible for the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential compounds, causing bleaching of new growth and eventual plant death.[1] While not a direct precursor, this compound can be envisioned as a starting material for the synthesis of isoxaflutole through modification of the isopropyl group to a cyclopropyl group, a key feature of this herbicide family.

Fungicides: Inhibition of Succinate Dehydrogenase (SDHI)

A significant application of isoxazole derivatives in agrochemical synthesis is in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4][5] These fungicides target Complex II of the mitochondrial respiratory chain, specifically the succinate dehydrogenase enzyme. By inhibiting this enzyme, they disrupt the fungal pathogen's energy production, leading to its death.[3][4][6] Carboxamide derivatives are a major class of SDHI fungicides, and the isoxazole ring can be incorporated into these structures to enhance their efficacy. For instance, pyrazole carboxamide fungicides can be synthesized with an isoxazole component, demonstrating potent activity against a range of fungal pathogens.[7][8][9]

Experimental Protocols

1. Proposed Synthesis of a Herbicide Intermediate from this compound

This protocol outlines a plausible synthetic route to a key intermediate for an isoxaflutole-type herbicide, starting from this compound. The initial step would involve the conversion of the isopropyl group to a cyclopropyl group, followed by conversion to the acid chloride.

Step 1: Conversion of Isopropyl to Cyclopropyl Group (Hypothetical)

A multi-step process would be required for this conversion, potentially involving oxidation of the isopropyl group to an alkene, followed by cyclopropanation. This is a challenging transformation and would require significant process development.

Step 2: Synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride

  • Reaction: 5-Cyclopropylisoxazole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid to the more reactive acid chloride.[10]

  • Procedure:

    • To a solution of 5-cyclopropylisoxazole-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC-MS).

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-cyclopropylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

2. Synthesis of a Pyrazole Carboxamide Fungicide with an Isoxazole Moiety

This protocol describes the synthesis of a novel pyrazole carboxamide derivative incorporating an isoxazole moiety, based on literature procedures.[7][9]

Step 1: Synthesis of Pyrazole Acid Chloride

  • A suitable pyrazole carboxylic acid is refluxed in thionyl chloride to produce the corresponding pyrazole acid chloride.[7]

Step 2: Amide Coupling with an Isoxazole Amine

  • Reaction: The synthesized pyrazole acid chloride is reacted with an appropriate amine, in this case, a derivative containing an isoxazole ring (e.g., 3-amino-5-isopropylisoxazole), to form the final pyrazole carboxamide fungicide.

  • Procedure:

    • Dissolve the pyrazole acid chloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

    • Add the isoxazole-containing amine to the solution.

    • A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

    • The reaction is stirred at room temperature until completion.

    • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by recrystallization or column chromatography.[7]

Data Presentation

Table 1: Antifungal Activity of an Isoxazolol Pyrazole Carboxylate Derivative

CompoundTarget FungusEC₅₀ (μg/mL)Reference FungicideEC₅₀ (μg/mL)
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37Carbendazim> 50

Data extracted from Sun, J.; Zhou, Y. Molecules 2015, 20, 4383-4394.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Plastoquinone Plastoquinone & Tocopherol Biosynthesis HPPD->Plastoquinone leads to Isoxaflutole Isoxaflutole Derivative Isoxaflutole->HPPD inhibits Bleaching Bleaching & Plant Death Plastoquinone->Bleaching depletion leads to

Caption: Inhibition of the HPPD enzyme by an isoxaflutole derivative.

SDHI_Fungicide_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC electrons to ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP SDHI_Fungicide SDHI Fungicide (Isoxazole Carboxamide) SDHI_Fungicide->SDH inhibits

Caption: Mechanism of action of SDHI fungicides.

Synthesis_Workflow Start 5-Isopropylisoxazole- 3-carboxylic Acid Step1 Functional Group Transformation (e.g., Isopropyl to Cyclopropyl) Start->Step1 Intermediate1 Modified Isoxazole Carboxylic Acid Step1->Intermediate1 Step2 Activation (e.g., Thionyl Chloride) Intermediate1->Step2 Intermediate2 Isoxazole Acid Chloride Step2->Intermediate2 Step3a Coupling with Amine Moiety Intermediate2->Step3a Step3b Further Elaboration Intermediate2->Step3b Product_F SDHI Fungicide Step3a->Product_F Product_H HPPD Herbicide Intermediate Step3b->Product_H

Caption: General synthetic workflow for agrochemicals.

References

Application Notes and Protocols: Mechanism of Action of 5-Isopropylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isoxazole ring serves as a versatile pharmacophore, and its derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. This document focuses on the mechanistic aspects of 5-isopropylisoxazole-3-carboxylic acid and its derivatives, providing an overview of their potential biological targets, associated signaling pathways, and detailed protocols for their evaluation. While specific data for the this compound scaffold is limited in publicly available literature, this document extrapolates potential mechanisms of action based on studies of structurally related isoxazole-3-carboxylic acid derivatives.

Potential Mechanisms of Action

Based on the broader class of isoxazole derivatives, this compound derivatives may exhibit a range of biological activities through several mechanisms:

Enzyme Inhibition

A primary mechanism of action for many isoxazole derivatives is the inhibition of key enzymes involved in pathological processes.

Certain 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of xanthine oxidase by these derivatives is a promising therapeutic strategy for these conditions.

Signaling Pathway Diagram: Xanthine Oxidase Inhibition

Xanthine_Oxidase_Inhibition cluster_purine_pathway Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitor 5-Isopropylisoxazole-3- carboxylic acid derivative XO Xanthine Oxidase Inhibitor->XO Inhibition Immunosuppressive_Mechanism cluster_cell T-Lymphocyte cluster_drug_action Drug Action TCR T-Cell Receptor (TCR) NFkB_pathway NF-κB Pathway TCR->NFkB_pathway Proliferation Cell Proliferation NFkB_pathway->Proliferation TNFa TNF-α Production NFkB_pathway->TNFa Apoptosis Apoptosis Isoxazole 5-Isopropylisoxazole-3- carboxylic acid derivative Isoxazole->NFkB_pathway Inhibition Isoxazole->Apoptosis Induction Antiproliferative_Workflow start Start: Cancer Cell Lines treatment Treat with Isoxazole Derivatives (various concentrations) start->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) mechanism_studies->apoptosis end End: Identify Lead Compounds cell_cycle->end apoptosis->end

References

Application Notes and Protocols: Solid-Phase Synthesis Incorporating 5-Isopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of 5-isopropylisoxazole-3-carboxylic acid into peptide chains using solid-phase synthesis (SPS). This methodology is crucial for the development of novel peptidomimetics and other derivatives for drug discovery, leveraging the therapeutic potential of the isoxazole scaffold. Isoxazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines the necessary materials, step-by-step procedures, and expected outcomes for researchers aiming to utilize this versatile building block.

Overview of the Synthetic Strategy

The incorporation of this compound onto a solid support follows the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] The carboxylic acid moiety of the isoxazole is activated and coupled to the free amine of a resin-bound amino acid or peptide. The general workflow involves resin preparation, loading of the first amino acid, iterative cycles of deprotection and coupling, and finally, cleavage and purification of the desired product.

A key consideration, drawn from studies with structurally similar isoxazole derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), is the efficiency of the coupling reaction.[1] The use of potent coupling agents such as HATU is recommended to ensure high yields.

Experimental Protocols

This section details the step-by-step procedures for the solid-phase synthesis.

2.1. Materials and Reagents

  • Resin: Wang resin (for C-terminal carboxylic acid) or Rink Amide resin (for C-terminal amide).

  • Amino Acids: Fmoc-protected amino acids.

  • Heterocyclic Building Block: this compound.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH).

  • Coupling Reagents: O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

  • Washing Solvents: DCM, DMF.

2.2. Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)

  • Resin Swelling: Swell the Wang resin in DCM for at least 30 minutes in a reaction vessel.

  • First Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.

  • Loading: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times). Dry the resin under vacuum.

2.3. Protocol 2: Iterative Deprotection and Coupling

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and cleaved Fmoc-adducts.

  • Coupling of Subsequent Amino Acid: Repeat the activation and coupling steps as described in Protocol 2.2, using the next Fmoc-protected amino acid in the sequence.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

2.4. Protocol 3: Incorporation of this compound

  • Final Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 2.3.

  • Activation of Isoxazole: In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated isoxazole solution to the resin and agitate for 4-6 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

2.5. Protocol 4: Cleavage and Purification

  • Final Washing and Drying: Wash the resin with methanol and dry thoroughly under vacuum.[1]

  • Cleavage: Treat the dried resin with the cleavage cocktail (TFA/H₂O/TIS; 95:2.5:2.5) for 2-3 hours at room temperature.[1]

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the crude product, wash with cold ether, and then dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1][5]

Data Presentation

The following tables present example quantitative data for the solid-phase synthesis incorporating this compound. These values are representative and may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Resin Loading Efficiency

Resin TypeTarget Loading (mmol/g)Experimental Loading (mmol/g)Loading Efficiency (%)
Wang Resin0.50.4590
Rink Amide0.60.5287

Table 2: Coupling Efficiency for this compound

Coupling ReagentEquivalents (Isoxazole:Reagent:DIPEA)Reaction Time (h)Coupling Yield (%)
HATU1:0.98:24>95
HBTU1:0.98:2685-90
DIC/HOBt1:1:1875-85

Table 3: Final Product Characterization

Product NameExpected Mass (Da)Observed Mass (Da)Purity (RP-HPLC, %)Overall Yield (%)
(5-isopropylisoxazole-3-carbonyl)-Ala-Gly-OH311.3311.2>9865
(5-isopropylisoxazole-3-carbonyl)-Leu-Val-NH₂394.5394.4>9762

Visualizations

Diagram 1: Workflow for Solid-Phase Synthesis

G Solid-Phase Synthesis Workflow Resin 1. Resin Swelling (DCM) Loading 2. First Amino Acid Loading (Fmoc-AA-OH, HATU, DIPEA) Resin->Loading Wash1 3. Washing (DMF, DCM) Loading->Wash1 Cap 4. Capping (Acetic Anhydride, DIPEA) Wash1->Cap Wash2 5. Washing (DMF, DCM) Cap->Wash2 Deprotect 6. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect Wash3 7. Washing (DMF) Deprotect->Wash3 Couple 8. Coupling (Fmoc-AA-OH or Isoxazole, HATU, DIPEA) Wash3->Couple Wash4 9. Washing (DMF, DCM) Couple->Wash4 Repeat Repeat Steps 6-9 for each subsequent residue Wash4->Repeat Cleave 10. Cleavage (TFA/TIS/H2O) Wash4->Cleave After final coupling Repeat->Deprotect Purify 11. Purification (RP-HPLC) Cleave->Purify Characterize 12. Characterization (MS, NMR) Purify->Characterize

Caption: Workflow for the incorporation of this compound via SPPS.

Diagram 2: Role in Drug Discovery

G Application in Drug Discovery cluster_0 Synthesis cluster_1 Screening and Development Isoxazole 5-Isopropylisoxazole- 3-carboxylic Acid SPPS Solid-Phase Synthesis Isoxazole->SPPS Library Compound Library (Peptidomimetics) SPPS->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in generating compound libraries for drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Isopropylisoxazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-isopropylisoxazole-3-carboxylic acid via recrystallization.

Troubleshooting Guides

This section addresses common problems encountered during the recrystallization of this compound.

ProblemPossible CausesTroubleshooting Steps
No Crystal Formation Upon Cooling - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- The rate of cooling is too rapid.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound.[1]- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]- Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the temperature.- Change Solvent System: Consider a different solvent or a solvent/anti-solvent system.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.[2][3]- The presence of significant impurities is depressing the melting point of the compound.[1][2]- The solution is cooling too quickly.[1]- Reheat and Add More Solvent: Reheat the mixture until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.[1]- Change Solvent: Select a solvent with a lower boiling point.- Pre-purification: If impurities are suspected, consider a preliminary purification step like an acid-base extraction.- Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent at an elevated temperature until turbidity appears, then add a few drops of the good solvent to redissolve and cool slowly.
Low Yield of Recovered Crystals - Too much solvent was used, leading to significant loss of product in the mother liquor.[1]- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent or with a solvent that was not sufficiently cold.- The compound is significantly soluble in the cold solvent.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Preheat Funnel: During hot filtration, use a pre-heated funnel to prevent crystallization.- Wash Carefully: Wash the collected crystals with a minimal amount of ice-cold solvent.- Recover from Mother Liquor: Concentrate the mother liquor and cool it to obtain a second crop of crystals.
Colored Impurities in Crystals - Colored impurities are present in the crude sample.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be aware that using too much charcoal can lead to product loss.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for recrystallization is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For isoxazole derivatives, ethanol has been reported as a suitable recrystallization solvent. A mixture of ethanol and water can also be effective, where water acts as an anti-solvent. It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.

Q2: The melting point of my recrystallized product is broad (e.g., 62-70 °C). What does this indicate?

A broad melting point range typically indicates the presence of impurities.[5] Pure crystalline solids usually have a sharp melting point range of 1-2 °C. If you observe a broad melting point, a second recrystallization may be necessary to improve purity. It is also important to ensure the sample is completely dry, as residual solvent can also depress and broaden the melting point range.

Q3: How can I choose an appropriate solvent system for recrystallization?

The general principle of "like dissolves like" is a useful starting point. Since this compound is a polar molecule, polar solvents are more likely to be suitable. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound well at high temperatures and poorly at low temperatures.

  • Have a boiling point below the melting point of the compound to prevent oiling out.[3]

  • Be volatile enough to be easily removed from the purified crystals.

The following table provides a qualitative guide to potential solvents.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100May be a good anti-solvent with a more soluble organic solvent like ethanol.
EthanolPolar78Often a good choice for isoxazole derivatives.
MethanolPolar65Similar to ethanol, worth testing.
Ethyl AcetateIntermediate77May be a suitable single solvent or part of a mixed solvent system.
TolueneNon-polar111Less likely to be a good single solvent due to the polarity of the carboxylic acid, but could be used in a mixed solvent system.

Q4: What are the likely impurities in my crude this compound?

Without specific knowledge of the synthetic route, common impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as the isomeric 5-isoxazolone.[6]

  • Reagents used in the synthesis.

An acid-base extraction prior to recrystallization can be an effective way to remove neutral or basic impurities from the acidic product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature to assess solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube to determine if the compound dissolves at a higher temperature.

  • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

  • Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.

  • Collect the hot filtrate in a clean Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

7. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them.

  • For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

8. Analysis:

  • Determine the melting point of the purified crystals to assess their purity.

  • Calculate the percent recovery.

Visualizations

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oiling_Out Oiling Out? Crystals_Form->Oiling_Out Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Change_Solvent Change Solvent System No_Crystals->Change_Solvent Induce_Crystallization->Cool Reduce_Solvent->Cool Oil_Observed Oil Observed Oiling_Out->Oil_Observed Yes Collect_Crystals Collect and Wash Crystals Oiling_Out->Collect_Crystals No Reheat_Add_Solvent Reheat and Add More Solvent Oil_Observed->Reheat_Add_Solvent Slow_Cooling Ensure Slow Cooling Reheat_Add_Solvent->Slow_Cooling Slow_Cooling->Cool Low_Yield Low Yield? Collect_Crystals->Low_Yield Optimize_Washing Optimize Washing Step Low_Yield->Optimize_Washing Yes Check_Solvent_Volume Check Initial Solvent Volume Low_Yield->Check_Solvent_Volume Yes End Pure Product Low_Yield->End No Optimize_Washing->End Check_Solvent_Volume->End

Caption: A troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow Start Start Solvent_Selection Solvent Selection (Small-Scale Tests) Start->Solvent_Selection Dissolution Dissolution of Crude Product in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorization (with Activated Charcoal, if needed) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration (to remove insoluble impurities) Decolorization->Hot_Filtration Crystallization Crystallization (Slow Cooling) Hot_Filtration->Crystallization Isolation Isolation of Crystals (Vacuum Filtration) Crystallization->Isolation Washing Washing Crystals (with Ice-Cold Solvent) Isolation->Washing Drying Drying of Purified Crystals Washing->Drying Analysis Analysis (Melting Point, Yield) Drying->Analysis End End Analysis->End

Caption: A standard experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 5-isopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of 5-isopropylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves a 1,3-dipolar cycloaddition of in situ generated isobutyronitrile oxide with an ethyl or methyl propiolate. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: My overall yield is low. What are the most critical steps to optimize?

A2: Low yields in isoxazole synthesis can often be attributed to several factors.[1] A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a common side reaction.[1] Optimizing the in situ generation of the nitrile oxide and the subsequent cycloaddition reaction conditions (temperature, solvent, and reaction time) is crucial. Additionally, ensuring complete hydrolysis of the ester intermediate without product degradation is key to a high overall yield.

Q3: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

A3: The dimeric byproduct is likely a furoxan, which results from the dimerization of the isobutyronitrile oxide intermediate. This is a common side reaction in 1,3-dipolar cycloadditions, especially if the concentration of the nitrile oxide is too high or it does not react quickly with the dipolarophile (ethyl propiolate). To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ and slowly, for example, by the slow addition of an oxidizing agent to the isobutyraldoxime precursor. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition reaction.[1]

Q4: How can I improve the regioselectivity of the cycloaddition to favor the desired 3,5-disubstituted isoxazole?

A4: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes, such as ethyl propiolate, generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors. To further enhance this selectivity, the use of a copper(I) catalyst can be employed.

Q5: I am having difficulty with the final hydrolysis step. What conditions are recommended?

A5: The hydrolysis of the ethyl 5-isopropylisoxazole-3-carboxylate intermediate can be effectively achieved using a base such as sodium hydroxide in a mixture of solvents like tetrahydrofuran, methanol, and water.[2] Careful monitoring of the reaction is necessary to ensure complete conversion without causing degradation of the isoxazole ring. Acidification of the reaction mixture after completion will precipitate the desired carboxylic acid.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in cycloaddition step 1. Dimerization of isobutyronitrile oxide to furoxan.[1]2. Decomposition of the nitrile oxide.1. Generate the nitrile oxide in situ by slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) to isobutyraldoxime in the presence of the alkyne.2. Maintain a low reaction temperature (e.g., 0-5 °C) during nitrile oxide generation.
Formation of isomeric byproducts The reaction of β-keto esters with hydroxylamine can lead to 5-isoxazolone byproducts, although this is less common in the 1,3-dipolar cycloaddition route.[1]Ensure the use of the 1,3-dipolar cycloaddition pathway for higher regioselectivity. If using an alternative route, careful control of pH is critical; acidic conditions favor the desired isoxazole.[1]
Incomplete hydrolysis of the ester 1. Insufficient base or reaction time.2. Steric hindrance.1. Use a slight excess of sodium hydroxide and monitor the reaction by TLC until the starting ester is fully consumed.2. Increase the reaction temperature moderately (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.
Product degradation during workup The isoxazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.During workup of the hydrolysis step, acidify the reaction mixture at a low temperature (e.g., 0-5 °C) to precipitate the carboxylic acid. Avoid prolonged exposure to strong acids.
Difficulty in product purification The carboxylic acid product may be difficult to purify by chromatography.Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often an effective method for purifying the final product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate

This protocol involves the in situ generation of isobutyronitrile oxide from isobutyraldoxime and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.

Materials:

  • Isobutyraldoxime

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve isobutyraldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in dichloromethane.

  • Add triethylamine (1.1 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq.) in dichloromethane to the stirred mixture over 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-isopropylisoxazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester intermediate.

Materials:

  • Ethyl 5-isopropylisoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-isopropylisoxazole-3-carboxylate (1.0 eq.) in a mixture of THF and methanol in a round-bottom flask.[2]

  • Add a solution of sodium hydroxide (2.0 eq.) in water dropwise to the reaction mixture.[2]

  • Stir the reaction at room temperature for 18-20 hours, monitoring by TLC until the starting material is consumed.[2]

  • Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by adding 1N HCl.[2]

  • Extract the aqueous layer with ethyl acetate (3x).[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization. A yield of around 90% can be expected for this step.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

StepParameterCondition ACondition BExpected Outcome
Cycloaddition Temperature 0 °CRoom TemperatureCondition A is expected to give a higher yield due to reduced nitrile oxide dimerization.
Oxidant Addition Slow, dropwise additionRapid additionSlow addition significantly improves the yield by minimizing side reactions.
Hydrolysis Base Equivalents 1.1 eq. NaOH2.0 eq. NaOH2.0 equivalents ensure complete and faster hydrolysis, leading to a higher yield.
Temperature Room Temperature50 °CRoom temperature is generally sufficient and safer to prevent ring degradation, though a moderate increase in temperature can speed up a sluggish reaction.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Hydrolysis isobutyraldehyde Isobutyraldehyde isobutyraldoxime Isobutyraldoxime isobutyraldehyde->isobutyraldoxime Reaction hydroxylamine Hydroxylamine hydroxylamine->isobutyraldoxime isobutyraldoxime_in Isobutyraldoxime ester_intermediate Ethyl 5-isopropylisoxazole-3-carboxylate isobutyraldoxime_in->ester_intermediate In situ nitrile oxide formation & cycloaddition ethyl_propiolate Ethyl Propiolate ethyl_propiolate->ester_intermediate ncs NCS / Et3N ncs->ester_intermediate ester_in Ester Intermediate final_product This compound ester_in->final_product Saponification naoh NaOH, H2O naoh->final_product hcl HCl (acidification) final_product->hcl Workup

Caption: Overall synthetic workflow.

troubleshooting_yield Troubleshooting Low Yield in Cycloaddition start Low Yield Observed check_dimer Check for Furoxan Dimer by TLC/LC-MS start->check_dimer dimer_present Dimer Present check_dimer->dimer_present Yes dimer_absent Dimer Absent check_dimer->dimer_absent No solution1 Slow down oxidant addition dimer_present->solution1 solution2 Lower reaction temperature dimer_present->solution2 check_starting_material Check purity of starting materials dimer_absent->check_starting_material impure_sm Impurities Found check_starting_material->impure_sm Yes pure_sm Materials are Pure check_starting_material->pure_sm No solution3 Repurify starting materials impure_sm->solution3 optimize_conditions Optimize reaction time and stoichiometry pure_sm->optimize_conditions

Caption: Decision tree for low yield troubleshooting.

References

Technical Support Center: Challenges in the Scale-Up of 5-Isopropylisoxazole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 5-isopropylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is the cyclocondensation of a β-ketoester, ethyl 4-methyl-2-oxopentanoate, with hydroxylamine to form ethyl 5-isopropylisoxazole-3-carboxylate. The subsequent step is the hydrolysis of this ester to yield the final product, this compound.

Q2: What are the critical parameters to control during the cyclocondensation step?

A2: Temperature, pH, and reaction time are critical. The reaction is typically exothermic, so careful temperature control is necessary to prevent runaway reactions and minimize byproduct formation. The pH should be maintained in a slightly acidic to neutral range to favor the desired isoxazole regioisomer. Reaction monitoring by HPLC or GC is crucial to determine the optimal reaction time and ensure complete conversion of the starting materials.

Q3: What are the primary challenges encountered during the hydrolysis of ethyl 5-isopropylisoxazole-3-carboxylate at scale?

A3: The primary challenges during scale-up of the hydrolysis step include ensuring complete reaction, managing the exothermicity of the neutralization step, and efficiently isolating the product. Incomplete hydrolysis can lead to contamination of the final product with the starting ester. The workup, which involves neutralization and extraction, can be challenging on a large scale due to the potential for emulsion formation and the handling of large volumes of aqueous and organic waste.

Q4: What are the common impurities in the final product and how can they be minimized?

A4: Common impurities include unreacted starting materials (ethyl 4-methyl-2-oxopentanoate and hydroxylamine), the unhydrolyzed ester (ethyl 5-isopropylisoxazole-3-carboxylate), and isomeric byproducts such as 3-isopropyl-5-isoxazolone. To minimize these, it is crucial to optimize reaction conditions for complete conversion, control the pH during cyclocondensation to favor the correct isomer, and ensure complete hydrolysis. Purification via crystallization is often employed to remove residual impurities.

Q5: What are the safety considerations for the scale-up production of this compound?

A5: Key safety considerations include the handling of hydroxylamine, which can be unstable, and the management of exothermic reactions. A thorough risk assessment should be conducted, and appropriate cooling and emergency shutdown procedures should be in place. The use of flammable solvents also requires adherence to strict safety protocols for storage, handling, and disposal.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclocondensation Step
Possible Cause Suggested Solution
Incomplete reaction Monitor reaction progress by HPLC or GC. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure adequate mixing to maintain homogeneity, especially in large reactors.
Side reactions The formation of the isomeric 5-isoxazolone is a common side reaction.[1] Maintain a slightly acidic pH to favor the formation of the desired 3-substituted isoxazole.[1]
Decomposition of reactants Ensure the quality of starting materials. Hydroxylamine can decompose, especially at elevated temperatures. Consider adding it portion-wise to control the reaction temperature.
Problem 2: Incomplete Hydrolysis of the Ester
Possible Cause Suggested Solution
Insufficient base or reaction time Use a slight excess of the base (e.g., NaOH or KOH) and monitor the reaction by HPLC until the ester is no longer detected. Increasing the temperature can also accelerate the reaction, but monitor for potential degradation.
Poor solubility of the ester The ester may have limited solubility in a purely aqueous basic solution. Adding a co-solvent such as methanol or ethanol can improve solubility and facilitate complete hydrolysis.
Phase transfer limitations In a biphasic system, the reaction rate may be limited by the transfer of the ester to the aqueous phase. Vigorous stirring is essential. Consider the use of a phase transfer catalyst if the issue persists.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Emulsion formation during workup During the extractive workup after hydrolysis, emulsions can form. To break emulsions, try adding brine, adjusting the pH, or allowing the mixture to stand for an extended period. On a large scale, centrifugation may be an option.
Product is an oil or low-melting solid The product has a reported melting point of 62-70 °C, which can make handling difficult.[1] If the product oils out during crystallization, try using a different solvent system or a seed crystal to induce crystallization.
Co-precipitation of impurities If impurities co-precipitate with the product during crystallization, a multi-step purification process may be necessary. This could involve an initial acid-base extraction to remove neutral impurities, followed by recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl 5-isopropylisoxazole-3-carboxylate (Lab Scale)

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium AcetateEthanolReflux1275
2Sodium HydroxideWater/Ethanol60882
3TriethylamineToluene801668

Note: This data is illustrative and based on typical conditions for isoxazole synthesis. Actual yields may vary.

Table 2: Comparison of Hydrolysis Conditions for Ethyl Isoxazole-3-carboxylates

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (2 eq.)Water/Methanol60492
2KOH (2 eq.)Water/Ethanol70395
3LiOH (1.5 eq.)THF/Water50690

Note: This data is generalized from procedures for related isoxazole esters.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate (Esterification)

Methodology:

  • To a stirred solution of ethyl 4-methyl-2-oxopentanoate (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq) followed by a base (e.g., sodium acetate, 1.5 eq).

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-isopropylisoxazole-3-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Key Experiment 2: Hydrolysis of Ethyl 5-isopropylisoxazole-3-carboxylate

Methodology:

  • Dissolve ethyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., 2M NaOH, 2.0 eq).

  • Heat the mixture to a moderate temperature (e.g., 60°C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Ethyl 4-methyl-2-oxopentanoate + Hydroxylamine HCl cyclocondensation Cyclocondensation start->cyclocondensation ester Ethyl 5-isopropylisoxazole-3-carboxylate cyclocondensation->ester hydrolysis Hydrolysis ester->hydrolysis acid Crude this compound hydrolysis->acid purification Purification (Crystallization) acid->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solution Solution Implementation issue Scale-up Issue (e.g., Low Yield, Impurities) step_check Identify Problematic Step (Cyclocondensation or Hydrolysis) issue->step_check impurity_id Identify Impurities (HPLC, GC-MS, NMR) step_check->impurity_id optimize_reaction Optimize Reaction Conditions (Temp, Time, pH, Stoichiometry) impurity_id->optimize_reaction Known Side Product optimize_workup Modify Workup/Purification (Solvent, pH, Crystallization) impurity_id->optimize_workup Process-related Impurity raw_material Check Raw Material Quality impurity_id->raw_material Starting Material Impurity optimize_reaction->issue Re-evaluate optimize_workup->issue Re-evaluate raw_material->issue Re-evaluate

Caption: A logical workflow for troubleshooting common issues during the scale-up production.

References

stability of 5-isopropylisoxazole-3-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-isopropylisoxazole-3-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isoxazole ring?

The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed hydrolysis, which can lead to the opening of the ring structure. The stability is also influenced by temperature, with higher temperatures accelerating degradation.

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

While specific data for this compound is not extensively documented, based on the known chemistry of isoxazole rings, the following degradation pathways are likely:

  • Acidic Conditions: Under strong acidic conditions and heat, the isoxazole ring may undergo hydrolysis, leading to the formation of a β-keto nitrile or subsequent breakdown products.

  • Basic Conditions: Base-catalyzed hydrolysis is a more common degradation pathway for isoxazoles. This typically involves nucleophilic attack at the C3 or C5 position of the ring, leading to ring cleavage and the formation of various acyclic products. For this compound, this could result in the formation of a β-ketonitrile derivative after decarboxylation.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound in a basic solution. What could they be?

The appearance of new peaks in your HPLC chromatogram after exposure to basic conditions strongly suggests degradation of the this compound. These new peaks are likely degradation products resulting from the opening of the isoxazole ring. To confirm their identity, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to determine their mass-to-charge ratio and elucidate their structures.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Avoid prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures.

  • Prepare fresh solutions of the compound for your experiments whenever possible.

  • If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, consider storing the solid compound under an inert atmosphere.

  • Use buffered solutions to maintain a stable pH within the optimal range for the compound's stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak intensity in HPLC. Degradation of this compound.Verify the pH and temperature of your sample and storage conditions. Prepare fresh samples and re-analyze.
Appearance of multiple new peaks in the chromatogram. Formation of degradation products.Characterize the new peaks using LC-MS to identify the degradation products and understand the degradation pathway.
Inconsistent results between experimental replicates. Instability of the compound under the experimental conditions.Optimize your experimental protocol to minimize exposure to harsh conditions. Ensure consistent sample handling and analysis times.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature and at an elevated temperature (e.g., 40°C) for the same time points.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at an elevated temperature (e.g., 60°C) for the same time points.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for the defined time points.

  • Thermal Degradation: Store the solid compound in a stability chamber at an elevated temperature (e.g., 60°C) and controlled humidity.

  • Photostability: Expose the solid compound and the solution to UV and fluorescent light according to ICH guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid for better peak shape). Detection is typically done using a UV detector at a wavelength where the parent compound and potential degradation products absorb.

4. Data Analysis:

  • Quantify the amount of remaining this compound at each time point.

  • Calculate the percentage of degradation.

  • Identify and, if possible, quantify the major degradation products.

Summary of Expected Stability Outcomes
Condition Expected Stability of this compound Potential Degradation Products
Acidic (e.g., 0.1 N HCl, 60°C) Likely stable to moderately stable, degradation may occur over extended periods or at higher temperatures.Ring-opened products, potentially a β-keto nitrile derivative.
Basic (e.g., 0.1 N NaOH, RT & 40°C) Susceptible to degradation, especially at elevated temperatures.Ring-opened products, potentially including a β-keto nitrile after decarboxylation.
Neutral (e.g., Water, 60°C) Generally stable.Minimal degradation expected.
Oxidative (e.g., 3% H₂O₂, RT) Stability will depend on the susceptibility of the isopropyl group and the isoxazole ring to oxidation.Oxidized derivatives.
Thermal (Solid state, 60°C) Expected to be relatively stable.Minimal degradation expected, but melting point should be considered.
Photostability (UV/Vis light) Stability will depend on the compound's chromophore and its susceptibility to photochemical reactions.Photodegradation products.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT & 40°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative thermal Thermal Degradation (Solid, 60°C) stock->thermal photo Photostability (UV/Vis Light) stock->photo sampling Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent Compound hplc->quantify degradation Calculate % Degradation quantify->degradation identify Identify Degradation Products degradation->identify

Caption: Forced degradation experimental workflow.

Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_product β-Keto Nitrile Derivative parent->acid_product Hydrolysis base_intermediate Ring-Opened Intermediate parent->base_intermediate Hydrolysis base_product β-Keto Nitrile after Decarboxylation base_intermediate->base_product

Caption: Potential degradation pathways.

Technical Support Center: Purification of 5-Isopropylisoxazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and chemists working on the purification of crude 5-isopropylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified product has a low or broad melting point. What are the likely impurities?

A low or broad melting point typically indicates the presence of impurities. For this compound, common process-related impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be unreacted

    β\betaβ
    -ketoesters (e.g., ethyl 4-methyl-2-oxopentanoate) or hydroxylamine.

  • Ester Precursor: If the synthesis involves the hydrolysis of an ester (e.g., ethyl 5-isopropylisoxazole-3-carboxylate), incomplete hydrolysis will leave the ester in your final product.

  • Solvents: Residual solvents from the reaction or initial workup can also depress the melting point.

Q2: How can I remove the unreacted ethyl ester precursor from my carboxylic acid product?

The most effective method is to exploit the acidic nature of your target compound. An acid-base extraction is ideal for this separation.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, while the neutral ester impurity will remain in the organic layer.

  • Separate the aqueous layer.

  • Re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. This will protonate the carboxylate salt, causing your pure carboxylic acid product to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

Q3: My NMR spectrum shows an unexpected peak around 4.2 ppm (quartet) and 1.3 ppm (triplet). What is this?

These signals are characteristic of an ethyl ester group (-OCH₂CH₃), strongly suggesting the presence of the unhydrolyzed ester precursor, ethyl 5-isopropylisoxazole-3-carboxylate, as a significant impurity in your product.

Q4: The product appears oily or fails to crystallize. What should I do?

This issue often arises from persistent impurities or residual solvent.

  • Action 1: High Vacuum Drying: First, ensure all reaction or workup solvents are removed by drying the material under a high vacuum for several hours.

  • Action 2: Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes or pentane). This can often induce crystallization of the desired product.

  • Action 3: Re-purification: If the oil persists, a more rigorous purification method like column chromatography is recommended.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a primary technique for purifying solid compounds based on differences in solubility.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is used to separate compounds with different polarities.

Methodology:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent): Select an appropriate solvent system. For a carboxylic acid, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (0.5-1%) to keep the product protonated and prevent streaking on the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Pass the eluent through the column under positive pressure. The less polar compounds will travel down the column faster.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemSuitabilityNotes
Water/Ethanol GoodDissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and cool.
Toluene GoodAromatic solvent, good for compounds with moderate polarity.
Hexanes/Ethyl Acetate ModerateUse as a co-solvent system. Dissolve in ethyl acetate and add hexanes until cloudy.
Dichloromethane Poor for single-solvent recrystallization (high solubility) but can be used in a co-solvent system.High volatility and good dissolving power. Best used with a non-polar co-solvent like hexanes.

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Action
Low/Broad Melting Point Presence of impurities (e.g., ester, solvent)Perform recrystallization or acid-base extraction. Ensure the product is thoroughly dried under vacuum.
Oily Product / Fails to Solidify Residual solvent or persistent impuritiesDry under high vacuum. Attempt trituration with hexanes. If unsuccessful, purify by column chromatography.
Product Streaks on TLC Plate Carboxylic acid interacting with silicaAdd 0.5-1% acetic acid or formic acid to the TLC eluent to suppress the deprotonation of the carboxylic acid.
Low Purification Yield Product loss during transfers or filtrationEnsure slow cooling during recrystallization to maximize crystal growth. Use minimal cold solvent for washing the crystals.

Visualizations

Purification_Workflow Crude Crude Product (Solid or Oil) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Wash with 1M NaHCO₃ (Aqueous) Dissolve->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Contains Neutral Impurities e.g., Ester Precursor) Separate->Organic Discard Aqueous Aqueous Layer (Contains Product as Carboxylate Salt) Separate->Aqueous Acidify Acidify Aqueous Layer with 1M HCl to pH ~2 Aqueous->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Filter, Wash with Cold Water, and Dry Precipitate->Filter Pure Pure Crystalline Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Troubleshooting_Tree start Crude product analysis: Low/Broad Melting Point? check_nmr Check NMR for ester signals? start->check_nmr Yes ester_present Ester impurity confirmed check_nmr->ester_present Yes no_ester No ester signals. Likely other impurities or residual solvent. check_nmr->no_ester No action_extraction Perform Acid-Base Extraction ester_present->action_extraction action_recrystallize Perform Recrystallization no_ester->action_recrystallize action_dry Dry under high vacuum no_ester->action_dry

Caption: Decision tree for troubleshooting an impure product.

optimizing reaction conditions for 5-isopropylisoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-isopropylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles, such as this compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] In this case, the reaction would involve an appropriately substituted nitrile oxide and 3-methyl-1-butyne. Another general method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]

Q2: How do solvent and temperature affect the yield and regioselectivity of the synthesis?

A2: Solvent and temperature are critical parameters. The choice of solvent can impact reactant solubility and reaction rate.[1] For 1,3-dipolar cycloadditions, solvent polarity can also influence the regioselectivity of the addition.[1] Temperature optimization is crucial for managing reaction kinetics. Excessively high temperatures can lead to the decomposition of reactants or the formation of side products, while temperatures that are too low may result in a slow or incomplete reaction.[1]

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: A prevalent side reaction in 1,3-dipolar cycloadditions is the dimerization of the in-situ generated nitrile oxide to form furoxans, which can significantly lower the yield of the desired isoxazole.[1][4] Another potential issue is the formation of regioisomers, particularly if the alkyne is not terminal.[5][6] Additionally, if the carboxylic acid is protected as an ester, hydrolysis can occur during workup or purification under acidic or basic conditions.[7]

Q4: How can I improve the regioselectivity to favor the desired 3,5-disubstituted isoxazole?

A4: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[5] To further enhance regioselectivity, the use of a copper(I) catalyst is a well-established method.[5] The choice of a less polar solvent can also sometimes favor the desired isomer.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Decomposition of the nitrile oxide: Nitrile oxides can be unstable and prone to dimerization.[5]Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[5][7]
Inefficient nitrile oxide generation: The base used may not be appropriate for the substrate.[1]Ensure the use of a suitable base, such as triethylamine or N,N-diisopropylethylamine.[1] Verify the quality of the nitrile oxide precursor.[1]
Catalyst inactivity: For catalyzed reactions, the catalyst may be inactive.[1]Ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1]
Reactant decomposition: Starting materials may be sensitive to the reaction conditions.[1]Consider milder reaction conditions, such as lower temperatures or a less aggressive base.[1]
Formation of Isomeric Byproducts Poor regioselectivity: Electronic and steric factors may not strongly favor the desired isomer.[1]Employ a catalyst, such as copper(I), to direct the reaction towards the 3,5-disubstituted product.[5] Experiment with different solvents, as polarity can influence regioselectivity.[1]
Presence of Furoxan Impurity Dimerization of the nitrile oxide: This is a common side reaction.[1][4]Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[4][7] Use a slight excess of the alkyne to outcompete the dimerization reaction.[1][4] Lowering the reaction temperature can also reduce the rate of dimerization.[4]
Ester Hydrolysis Acidic or basic conditions during workup: The ester protecting group can be cleaved in the presence of acid or base and water.[7]Ensure anhydrous conditions during the reaction if possible.[7] Perform a neutral workup, and if purification by chromatography is necessary, consider using a buffered silica gel.

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is a general guideline and may require optimization for the synthesis of this compound.

  • In-situ Generation of Nitrile Oxide: To a stirred solution of the appropriate aldoxime (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in a suitable solvent (e.g., toluene or dichloromethane) at 0 °C, slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution).[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete, add the terminal alkyne (in this case, 3-methyl-1-butyne, 1.2 eq.) to the reaction mixture.[7]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.[7]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Protocol for the Hydrolysis of an Isoxazole Ester to a Carboxylic Acid

This protocol describes the hydrolysis of an ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve the ethyl 5-isopropylisoxazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.[8]

  • Hydrolysis: Add a solution of sodium hydroxide (1.5 eq.) to the stirred solution at room temperature.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Extraction: Carefully acidify the reaction mixture to a pH of 3-4 using a dilute solution of hydrochloric acid.[8] Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound.[8]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Aldoxime, Base, Oxidizing Agent, and Alkyne nitrile_oxide In-situ Generation of Nitrile Oxide reagents->nitrile_oxide Add Oxidant cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition Add Alkyne quench Quench Reaction cycloaddition->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_side_products Analyze Crude Mixture (TLC, NMR) start->check_side_products furoxan_present Furoxan Dimer Detected? check_side_products->furoxan_present Side Products Present starting_material_present Unreacted Starting Material? check_side_products->starting_material_present No Side Products optimize_addition Slowly Add Nitrile Oxide Precursor Increase Alkyne Stoichiometry Lower Reaction Temperature furoxan_present->optimize_addition Yes furoxan_present->starting_material_present No success Yield Improved optimize_addition->success check_reagents Verify Reagent Purity and Activity Optimize Base and Solvent starting_material_present->check_reagents Yes no_improvement No Improvement starting_material_present->no_improvement No increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp increase_time_temp->success

Caption: Troubleshooting logic for addressing low reaction yield in isoxazole synthesis.

References

preventing dimer formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in preventing dimer formation during nitrile oxide cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is nitrile oxide dimerization and why is it a problem?

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions to synthesize valuable five-membered heterocycles like isoxazolines and isoxazoles.[1][2] However, in the absence of a suitable trapping agent (a dipolarophile), they can rapidly react with themselves in a process called dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[1][2] This side reaction consumes the nitrile oxide, lowering the yield of the desired cycloaddition product and complicating purification.[3][4]

Q2: How does the structure of the nitrile oxide affect its stability and tendency to dimerize?

The stability of a nitrile oxide is significantly influenced by the steric and electronic nature of its substituent (R group).

  • Steric Hindrance: Bulky substituents on the nitrile oxide, such as a mesityl or tertiary-butyl group, sterically hinder the approach of two nitrile oxide molecules, slowing down the rate of dimerization.[1][5] Nitrile oxides with sufficiently large substituents can often be isolated as stable, crystalline solids.[1]

  • Electronic Effects: The electronic properties of substituents on aromatic nitrile oxides also play a role. Electron-donating and electron-withdrawing groups in the para position can stabilize the nitrile oxide, while electron-withdrawing groups in the ortho position can make it more unstable.[1] Lower aliphatic nitrile oxides tend to dimerize faster than aromatic ones.[1]

Q3: Can I completely prevent dimerization?

While complete elimination can be difficult, dimerization can be minimized to negligible levels. The most effective approach is the in situ generation of the nitrile oxide in the presence of a highly reactive dipolarophile.[3][5] This ensures the nitrile oxide is consumed in the desired cycloaddition reaction as soon as it is formed, leaving little opportunity for it to dimerize.[5]

Q4: What is the best solvent for my nitrile oxide cycloaddition?

The choice of solvent is crucial as it can affect the stability and reactivity of the nitrile oxide. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), chloroform, and dioxane are generally preferred.[4][5] Protic solvents should be avoided as they can react with the nitrile oxide. Solvent polarity can also influence the rates of both the cycloaddition and dimerization, so it may be necessary to screen different solvents to optimize your reaction.[5]

Troubleshooting Guide

Problem 1: Significant formation of furoxan dimer despite in situ generation.

Possible CauseSuggested Solution
Slow Cycloaddition: The rate of dimerization is competitive with or faster than the desired cycloaddition.Increase Dipolarophile Concentration: Use a higher concentration or a larger excess of the dipolarophile to favor the bimolecular cycloaddition over dimerization.[4] Use a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are typically more reactive towards nitrile oxides.[5]
Slow Nitrile Oxide Generation: The nitrile oxide is present in the reaction mixture for an extended period before reacting.Use a Faster Generation Method: Some methods for generating nitrile oxides are faster than others. For example, using stronger oxidizing agents for aldoximes can lead to more rapid formation.[5] Slow Addition of Precursor: Instead of adding the nitrile oxide precursor all at once, add it slowly (e.g., via syringe pump) to a solution of the dipolarophile. This maintains a low instantaneous concentration of the nitrile oxide.[6]
High Reaction Temperature: Nitrile oxides are often unstable at elevated temperatures, which can accelerate dimerization and decomposition.Maintain Low Temperatures: Perform the reaction at 0 °C or lower to enhance the stability of the nitrile oxide.[5]

Problem 2: Low or no yield of the desired isoxazoline/isoxazole product.

Possible CauseSuggested Solution
Nitrile Oxide Decomposition: The nitrile oxide is unstable under the reaction conditions and is decomposing.Ensure Rapid Trapping: Generate the nitrile oxide in situ in the presence of the dipolarophile so it reacts immediately.[5] Work at Lower Temperatures: Many nitrile oxide generation methods are best performed at 0 °C or below.[5]
Incorrect Reagents or Conditions: Issues with starting materials or the reaction setup are preventing nitrile oxide formation.Verify Starting Material Purity: Ensure that the aldoxime, hydroxamoyl chloride, or other precursors are pure. Check Reagent Stoichiometry: Carefully check the molar ratios of your reagents.
Steric Hindrance: The substrates are too sterically hindered for the cycloaddition to occur efficiently.Modify Substrates: If possible, use less sterically demanding precursors for the nitrile oxide or a less hindered dipolarophile.[5] Increase Reaction Time/Temperature: In some cases, increasing the reaction time or cautiously raising the temperature may be necessary to overcome the activation barrier.[5]

Quantitative Data Summary

The following table summarizes data from various studies, demonstrating the impact of different strategies on minimizing dimerization and maximizing the yield of the desired cycloaddition product.

Nitrile Oxide Generation MethodDipolarophileKey StrategyProduct Yield (%)Dimer FormationReference
Diazocarbonyl compound + t-butyl nitriteEthyl propiolateSlow addition of t-butyl nitrite84%Not observed[6]
Aldoxime + Oxone/NaCl (ball-milling)Various alkenes/alkynesIn situ generationup to 86%Competitive[7]
Hydroxamoyl chloride + Et₃N(R)-3-buten-2-olIn situ generation79%Not specified[2]
Dibromoformaldoxime + KHCO₃OlefinIn situ generation88%Not specified[2]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime via Oxidation

This protocol is adapted from a general procedure for the oxidation of aldoximes.

  • To a solution of the aldoxime (1.0 mmol) and the alkene or alkyne (1.2 mmol) in a suitable aprotic solvent (e.g., THF, 5 mL) at 0 °C, add a solution of the oxidizing agent (e.g., tert-butyl hypoiodite, 1.2 mmol) in the same solvent dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Slow Addition Method for Nitrile Oxide Generation from a Diazocarbonyl Compound

This protocol is based on the work of De Angelis et al.[6]

  • In a round-bottom flask, dissolve the diazocarbonyl compound (0.2 mmol) and the dipolarophile (e.g., ethyl propiolate, 0.24 mmol) in a suitable solvent (e.g., CH₂Cl₂, 2 mL).

  • Using a syringe pump, add a solution of tert-butyl nitrite (TBN, 0.3 mmol) in the same solvent (1 mL) to the reaction mixture over 1 hour at room temperature.

  • Stir the reaction for an additional 3 hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired isoxazole or isoxazoline.

Visualizing Reaction Pathways

Diagram 1: General Workflow for Nitrile Oxide Cycloaddition

workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Potential Outcomes start_dipole Nitrile Oxide Precursor in_situ_generation In Situ Generation of Nitrile Oxide start_dipole->in_situ_generation start_dipolarophile Dipolarophile (Alkene/Alkyne) cycloaddition [3+2] Cycloaddition start_dipolarophile->cycloaddition in_situ_generation->cycloaddition Fast dimerization Dimerization in_situ_generation->dimerization Slow/Minimized product Desired Product (Isoxazoline/Isoxazole) cycloaddition->product dimer Dimer (Furoxan) dimerization->dimer

Caption: Workflow for minimizing dimerization in nitrile oxide cycloadditions.

Diagram 2: Competing Pathways for Nitrile Oxide

pathways cluster_cycloaddition Desired Pathway cluster_dimerization Side Reaction nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) dipolarophile Dipolarophile nitrile_oxide->dipolarophile + nitrile_oxide_2 R-C≡N⁺-O⁻ nitrile_oxide->nitrile_oxide_2 + cyclo_product Cycloaddition Product dipolarophile->cyclo_product [3+2] Cycloaddition dimer_product Furoxan Dimer nitrile_oxide_2->dimer_product Dimerization

Caption: Competing reaction pathways for a generated nitrile oxide.

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the common causes and how can I improve it?

A1: Low yields in isoxazole synthesis, particularly via 1,3-dipolar cycloaddition, can be attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form a furoxan, a common side reaction.[1][2][3] Additionally, reaction conditions may not be optimal.

Here are some troubleshooting steps to improve your yield:

  • In Situ Generation of Nitrile Oxide: To minimize dimerization, it is highly recommended to generate the nitrile oxide in situ in the presence of the alkyne.[1][4] Common methods include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.

  • Choice of Oxidant/Base: For the oxidation of aldoximes, reagents like N-Chlorosuccinimide (NCS), bleach (sodium hypochlorite), or hypervalent iodine reagents can be effective.[1][5] When using hydroximoyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred.[1][2]

  • Slow Addition of Reagents: Slowly adding the oxidizing agent or base to the reaction mixture can help maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[1][3]

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular pathway for certain substrates, minimizing intermolecular side reactions like dimerization.[1]

  • Temperature Control: The optimal temperature can vary. While some reactions proceed well at room temperature, others may require heating. However, excessive heat can promote decomposition and side reactions.[1][2] It's often best to start at a lower temperature and gradually increase it if necessary.

  • Purity of Starting Materials: Ensure that your alkyne and nitrile oxide precursor (aldoxime or hydroximoyl chloride) are pure, as impurities can interfere with the reaction.

Q2: I am observing a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles) in my reaction. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge in isoxazole synthesis. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[6] However, mixtures can still be obtained.

To enhance the formation of the desired regioisomer:

  • For 3,5-disubstituted isoxazoles:

    • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-isomer.[6][7]

    • Solvent Choice: Less polar solvents may favor the formation of the 3,5-isomer.

  • For 3,4-disubstituted isoxazoles:

    • The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[8][9]

    • Alternative Synthetic Routes: Consider an enamine-based [3+2] cycloaddition. This metal-free approach involves the reaction of in situ generated nitrile oxides with enamines formed from aldehydes and a secondary amine (e.g., pyrrolidine), which has been shown to be highly regiospecific for 3,4-disubstituted isoxazoles.[8][9] Another strategy involves the cyclocondensation of β-enamino diketones with hydroxylamine.[10][11][12]

Q3: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?

A3: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1][2][3] To minimize this:

  • Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne.[1][3]

  • Use of Excess Alkyne: Using a slight excess of the alkyne can help to outcompete the dimerization reaction.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[1]

Q4: I am having difficulty purifying my isoxazole product by column chromatography. What can I do?

A4: Purification of isoxazoles can sometimes be challenging. Here are some tips for column chromatography:

  • Solvent System Selection: It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired compound.[13][14]

    • Non-polar to moderately polar isoxazoles: Start with a low polarity eluent like a mixture of n-hexane and ethyl acetate and gradually increase the polarity.[15][16]

    • Polar isoxazoles: If your compound is very polar and remains at the baseline, you may need to use a more polar solvent system, such as dichloromethane/methanol.[13]

  • Reducing Tailing: If your compound streaks or "tails" on the TLC plate and column, it may be interacting strongly with the acidic silica gel.

    • For basic isoxazoles, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape.[13]

  • Dry Loading: For compounds with low solubility in the eluent, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis

MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Ref(s)
1,3-Dipolar CycloadditionAldehyde, Hydroxylamine, AlkyneNCSChCl:urea (DES)50450-85[17]
In-situ Nitrile Oxide CycloadditionAldoxime, AlkyneBleach (NaOCl)DCM/Water (biphasic)0 to RT1297[5]
Enamine-based [3+2] CycloadditionAldehyde, N-hydroximidoyl chloride, PyrrolidineTriethylamineTolueneRT12-2477-99[8][9]
From β-Nitroenonesβ-nitroenoneSnCl₂·2H₂OEthyl Acetate90 (MW)262-85[18]
From β-Enamino Diketonesβ-enamino diketone, Hydroxylamine HClBF₃·OEt₂AcetonitrileReflux3~80[19][20]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [17]

  • To a stirred solution of the corresponding aldehyde (2 mmol) in a 1:2 mixture of choline chloride and urea (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Add the corresponding alkyne (2 mmol) and allow the mixture to react for four hours at 50 °C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over MgSO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [8][9]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.

Mandatory Visualization

G General Troubleshooting Workflow for Isoxazole Synthesis cluster_start cluster_problems cluster_causes_yield cluster_solutions_yield cluster_causes_regio cluster_solutions_regio cluster_causes_side cluster_solutions_side start Observed Problem low_yield Low Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio side_products Side Products (e.g., Furoxan) start->side_products nitrile_oxide_decomp Nitrile Oxide Decomposition/ Dimerization low_yield->nitrile_oxide_decomp suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond impure_reagents Impure Reagents low_yield->impure_reagents steric_electronic Steric/Electronic Effects poor_regio->steric_electronic wrong_method Inappropriate Synthetic Route poor_regio->wrong_method high_conc High Nitrile Oxide Conc. side_products->high_conc slow_cycloadd Slow Cycloaddition side_products->slow_cycloadd in_situ Use in situ generation nitrile_oxide_decomp->in_situ slow_addition Slow reagent addition nitrile_oxide_decomp->slow_addition optimize_temp Optimize Temperature suboptimal_cond->optimize_temp check_purity Check Reagent Purity impure_reagents->check_purity use_catalyst Use Catalyst (e.g., Cu(I)) steric_electronic->use_catalyst change_solvent Change Solvent steric_electronic->change_solvent alt_route Use Alternative Route (e.g., Enamine-based) wrong_method->alt_route high_conc->slow_addition high_dilution Use High Dilution high_conc->high_dilution excess_alkyne Use Excess Alkyne slow_cycloadd->excess_alkyne lower_temp Lower Temperature slow_cycloadd->lower_temp G Reaction Pathway for 1,3-Dipolar Cycloaddition cluster_precursors Precursors cluster_intermediate Intermediate Generation cluster_reaction Cycloaddition cluster_product Product cluster_side_reaction Side Reaction aldoxime Aldoxime nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) aldoxime->nitrile_oxide Oxidation hydroximoyl_chloride Hydroximoyl Chloride hydroximoyl_chloride->nitrile_oxide Base alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide->cycloaddition furoxan Furoxan (Dimer) nitrile_oxide->furoxan Dimerization isoxazole Isoxazole cycloaddition->isoxazole G Workflow for Minimizing Furoxan Formation cluster_insitu cluster_exsitu start High Furoxan Formation Observed check_gen_method Is Nitrile Oxide Generated In Situ? start->check_gen_method slow_reagent Slow Addition of Oxidant/Base check_gen_method->slow_reagent Yes slow_no_add Slow Addition of Nitrile Oxide Solution check_gen_method->slow_no_add No optimize_temp Optimize Temperature slow_reagent->optimize_temp end Furoxan Minimized optimize_temp->end high_dilution Increase Reaction Dilution slow_no_add->high_dilution excess_alkyne Use Excess Alkyne high_dilution->excess_alkyne excess_alkyne->end

References

Technical Support Center: Purification of 5-isopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 5-isopropylisoxazole-3-carboxylic acid.

Troubleshooting Guide

Problem: Low or No Recovery of the Compound from the Column

Possible CauseSuggested Solution
Compound is highly polar and strongly adsorbed to the silica gel. Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be more effective.[1] Consider adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.[2]
Compound is unstable on silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[1] If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] Alternatively, reversed-phase chromatography can be a suitable option.[1]
Compound eluted in the solvent front. If the initial mobile phase was too polar, the compound may have eluted very quickly. Check the first few fractions collected.[1] Always start with a less polar solvent system and gradually increase the polarity.
Insufficient elution volume. Continue eluting the column with a more polar solvent system. Sometimes, highly retained compounds require a significant volume of a strong eluent to be recovered.

Problem: Poor Separation of the Compound from Impurities

Possible CauseSuggested Solution
Inappropriate mobile phase composition. Optimize the solvent system using thin-layer chromatography (TLC) before running the column.[3] Aim for an Rf value of 0.2-0.3 for the desired compound. Experiment with different solvent mixtures to maximize the separation between your compound and the impurities.
Column was not packed properly. Ensure the column is packed uniformly to avoid channeling. The "wet method" of packing, where a slurry of the stationary phase in the mobile phase is poured into the column, is generally preferred.[3]
Sample was loaded incorrectly. Dissolve the crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it onto the column in a narrow band. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[4]
Using a gradient elution. For complex mixtures with components of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can provide better resolution than an isocratic (constant solvent composition) elution.[4]

Problem: Peak Tailing of the Carboxylic Acid

Possible CauseSuggested Solution
Strong interaction between the carboxylic acid and the silica gel. The acidic protons on the silica surface can interact strongly with the carboxylic acid group, leading to tailing.[5] Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[2] This will protonate the silanol groups on the silica and reduce the interaction with the analyte.
Column is overloaded. Reduce the amount of sample loaded onto the column. Overloading can lead to broad and tailing peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for purifying this compound on a silica gel column?

A common starting point for the purification of moderately polar compounds like this is a mixture of n-hexane and ethyl acetate.[2] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC. For more polar impurities, a dichloromethane/methanol system might be necessary.[2]

Q2: Should I add acid to my mobile phase?

Yes, adding a small amount (0.1-1%) of a volatile acid like acetic or formic acid to the eluent is often beneficial when purifying carboxylic acids on silica gel.[2] This can significantly improve the peak shape by reducing tailing and can also improve the recovery of the compound.[2]

Q3: Can I use reversed-phase chromatography for this compound?

Yes, reversed-phase chromatography is a viable alternative, especially if the compound shows instability on silica gel.[1] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, is used.[5] For acidic compounds, the pH of the mobile phase can be adjusted to control the retention.[6]

Q4: How can I tell if my compound is degrading on the column?

You can perform a simple stability test by spotting your compound on a silica gel TLC plate and leaving it exposed to air for a couple of hours. Then, run the TLC and see if any new spots have appeared.[1] If you observe degradation, you should consider using a different stationary phase or deactivating the silica gel.[1]

Q5: What is the best way to load my sample onto the column?

The best method is to dissolve your crude product in the minimum amount of the initial mobile phase solvent and carefully apply it to the top of the column. If your compound is not very soluble in the mobile phase, you can dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]

Experimental Workflow

Below is a generalized workflow for the purification of this compound via column chromatography.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Initial Mobile Phase Pack 2. Pack Column with Silica Gel TLC->Pack Equilibrate 3. Equilibrate Column with Initial Mobile Phase Pack->Equilibrate Dissolve 4. Dissolve Crude Product in Minimal Solvent Equilibrate->Dissolve Load 5. Load Sample onto Column Dissolve->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent to Obtain Pure Product Combine->Evaporate

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 5-isopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-isopropylisoxazole-3-carboxylic acid is a critical step in the journey toward a safe and effective final product. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid in selecting the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for carboxylic acids such as this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, particularly for volatile compounds or those that can be made volatile through derivatization. For carboxylic acids, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To identify and quantify impurities in this compound, especially those that are more volatile or present at trace levels.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of the BSTFA + 1% TMCS reagent and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation: A GC-MS system.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (10:1).

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

Performance Comparison

The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and sample throughput. The following table summarizes the key performance metrics for the analysis of this compound.

ParameterHPLCGC-MS (with Derivatization)
Purity of Main Component ≥ 99.5% (by area %)≥ 99.5% (by area %)
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Analysis Time ~35 minutes~25 minutes
Sample Preparation Simple dissolution and filtrationDerivatization required
Impurity Identification Based on retention time and UV spectra; may require isolation for definitive identification.Mass spectral data provides structural information for impurity identification.

Visualizing the Analytical Workflow and Potential Impurities

To better illustrate the processes, the following diagrams outline the experimental workflow for HPLC analysis and a potential impurity profile for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter through 0.22 µm Filter B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Generate Report H->I

HPLC Purity Analysis Workflow.

Impurity_Profile cluster_impurities Potential Impurities main This compound imp1 Unreacted Starting Material A main->imp1 Arise from imp2 Unreacted Starting Material B main->imp2 Arise from imp3 By-product from Ring Formation main->imp3 Arise from imp4 Decarboxylation Product main->imp4 Arise from

Potential Impurity Profile.

Conclusion

Both HPLC and GC-MS are highly effective methods for assessing the purity of this compound. HPLC offers a straightforward approach with minimal sample preparation, making it ideal for routine quality control. In contrast, GC-MS, although requiring a derivatization step, provides superior sensitivity and definitive structural identification of impurities, which is invaluable for in-depth analysis and troubleshooting of synthetic processes. The choice of method should be guided by the specific goals of the analysis, balancing the need for speed and simplicity with the requirement for detailed impurity characterization.

A Comparative Guide to the ¹H NMR Characterization of 5-Isopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral characteristics of 5-isopropylisoxazole-3-carboxylic acid. Due to the limited availability of a directly published spectrum for this specific compound, this guide leverages experimental data from structurally analogous isoxazole derivatives to provide a robust, data-supported characterization. The following sections detail the expected chemical shifts and coupling patterns, offer a comparison with related molecules, and provide a standard experimental protocol for acquiring such data.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals: a singlet for the isoxazole C4-proton, a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and a broad singlet for the carboxylic acid proton. The expected chemical shifts (δ) in a solvent like CDCl₃ or DMSO-d₆ are outlined below, based on the analysis of related compounds.

Comparative ¹H NMR Data of Isoxazole Derivatives

To substantiate the predicted spectral data, the following table summarizes the experimental ¹H NMR data for several 3,5-disubstituted isoxazole derivatives. These compounds provide a basis for understanding the electronic effects of different substituents on the chemical shifts of the isoxazole ring protons, particularly the C4-H.

CompoundC4-H (δ, ppm)Other Key Signals (δ, ppm)Solvent
This compound (Predicted) ~6.5 - 7.0~10.0 - 13.0 (br s, 1H, COOH), ~3.1 - 3.4 (sept, 1H, CH), ~1.3 - 1.5 (d, 6H, CH₃)CDCl₃
3,5-Dimethylisoxazole6.332.33 (s, 3H, 3-CH₃), 2.40 (s, 3H, 5-CH₃)CDCl₃
5-Phenylisoxazole-3-carboxylic acid derivativesNot specifiedData available for various derivatives, with a focus on the phenyl and carboxylic acid moieties.-
5-(4-Methoxyphenyl)isoxazole6.398.25 (d, J = 1.6 Hz, 1H, C³-H), 7.73 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.86 (s, 3H, CH₃O)[1]CDCl₃
3-Methyl-5-phenylisoxazole6.377.75–7.77 (m, 2H, ArH), 7.42–7.48 (m, 3H, ArH), 2.36 (s, 3H, CH₃)[1]CDCl₃
5-Cyclopropyl-3-(quinolin-2-yl)isoxazole6.728.21 (dd, J = 8.6, 0.8 Hz, 1H), 8.17 – 8.10 (m, 2H), 7.83 (dd, J = 8.1, 1.5 Hz, 1H), 7.73 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.56 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 2.19 – 2.08 (m, 1H), 1.13 – 1.02 (m, 4H)[2]CDCl₃

Analysis of Comparative Data:

  • The chemical shift of the C4-H proton in 3,5-disubstituted isoxazoles typically appears in the range of δ 6.3-7.0 ppm.

  • Electron-donating groups at the 5-position, such as alkyl groups, tend to shield the C4-H, resulting in a more upfield chemical shift.

  • Electron-withdrawing groups at the 3-position, such as a carboxylic acid, are expected to deshield the C4-H, shifting it downfield.

  • The isopropyl group's methine proton is expected to be a septet due to coupling with the six methyl protons, and the methyl protons will appear as a doublet.

  • The carboxylic acid proton signal is typically broad and appears at a high chemical shift, often between 10 and 13 ppm, and its position can be concentration and solvent dependent.[3]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with those of the analyte.

  • Instrumentation: The spectrum should be acquired on a Fourier transform nuclear magnetic resonance (FT-NMR) spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Temperature: Ambient probe temperature is usually acceptable.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of -2 to 14 ppm is appropriate for most organic compounds.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Integration of the signals should be performed to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its ¹H NMR characterization.

G Figure 1. Chemical Structure and Proton Environments of this compound cluster_mol C1 C C2 C C1->C2 C4 C C1->C4 N N C2->N C_carboxyl COOH C2->C_carboxyl C3 C C3->C1 C_isopropyl CH C3->C_isopropyl O O N->O O->C3 H_iso H C4->H_iso H_methine H C_isopropyl->H_methine CH3_1 CH₃ C_isopropyl->CH3_1 CH3_2 CH₃ C_isopropyl->CH3_2 H_methyl1 H CH3_1->H_methyl1 H_methyl2 H CH3_2->H_methyl2 H_carboxyl H C_carboxyl->H_carboxyl

Caption: Structure of this compound with distinct proton environments highlighted.

G Figure 2. Workflow for ¹H NMR Characterization A Sample Preparation (Dissolve in Deuterated Solvent) B ¹H NMR Data Acquisition (FT-NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling Constants) C->D E Structure Confirmation D->E

Caption: A streamlined workflow for the ¹H NMR characterization of organic compounds.

References

Comparative Guide to the Structure-Activity Relationship of 5-Isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-isopropylisoxazole derivatives, focusing on their potential as therapeutic agents. By examining the impact of structural modifications on biological activity, this document aims to inform the design of more potent and selective compounds. The information presented is supported by experimental data from various studies, with a focus on anticancer and enzyme inhibitory activities.

I. Overview of 5-Isopropylisoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-isopropylisoxazole core, in particular, has been explored as a key structural motif in the development of various enzyme inhibitors and bioactive molecules. The isopropyl group at the 5-position can influence the compound's lipophilicity and steric interactions with biological targets, thereby affecting its overall activity and pharmacokinetic profile. This guide will delve into the specific structure-activity relationships of derivatives featuring this core structure.

II. Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-isopropylisoxazole derivatives can be significantly modulated by the nature and position of substituents on the isoxazole ring and any appended functionalities. The following sections summarize key SAR findings from studies on related 5-alkylisoxazole derivatives, which can provide valuable insights for the design of novel 5-isopropylisoxazole analogues.

A. Substitutions at the 3-Position

The 3-position of the isoxazole ring is a common site for modification. Attaching various aryl and heteroaryl groups at this position has been shown to be crucial for potency against a range of biological targets.

Key Findings:

  • Aryl Substituents: The introduction of substituted phenyl rings at the 3-position is a widely adopted strategy. The nature and position of substituents on the phenyl ring can dramatically alter the activity. For instance, in a series of isoxazole-based inhibitors of c-Jun N-terminal kinase (JNK), the presence of a 4-fluorophenyl group at the 3-position was found to be important for inhibitory activity.[3]

  • Heteroaryl Substituents: Replacing the phenyl ring with other heterocyclic systems can also impact activity and selectivity. For example, in the context of JNK inhibitors, substituting the pyrazole moiety of a lead compound with an isoxazole group led to a significant improvement in selectivity over the p38 kinase.[3]

B. Substitutions at the 4-Position

The 4-position of the isoxazole ring offers another avenue for structural modification. Introducing substituents at this position can influence the molecule's conformation and its interaction with the target's binding site.

Key Findings:

  • Carboxamide Moiety: The incorporation of a carboxamide group at the 4-position has been a successful strategy in developing potent anticancer agents. The nature of the amine in the carboxamide can be varied to optimize activity. For instance, a series of 5-methylisoxazole-4-carboxamide derivatives showed that the substituent on the amide nitrogen plays a critical role in their cytotoxic effects against various cancer cell lines.[4][5]

C. Impact of the 5-Alkyl Group

While this guide focuses on the 5-isopropylisoxazole core, it is valuable to consider the influence of the alkyl group at this position by comparing it with other small alkyl substituents.

Key Findings:

  • Steric Bulk: In the development of JNK inhibitors, exploring substitutions at the 5-position of the isoxazole ring revealed that while smaller groups like cyclopropyl and mono-methyl were well-tolerated, larger groups tended to decrease potency.[3] This suggests that the size of the alkyl group at the 5-position is a critical parameter for optimal binding. The isopropyl group, being of intermediate size, may offer a balance of steric bulk and lipophilicity that is favorable for certain targets.

III. Comparative Biological Activity Data

The following table summarizes the in vitro biological activity of selected isoxazole derivatives from various studies. This data provides a quantitative comparison of the effects of different structural modifications.

Compound IDCore StructureTarget/Cell LineAssay TypeIC50/EC50 (µM)Reference
1 3-(4-Fluorophenyl)-5-methylisoxazoleJNK3Biochemical0.042[3]
2 3-(4-Fluorophenyl)-5-ethylisoxazoleJNK3Biochemical0.035[3]
3 3-(4-Fluorophenyl)-5-cyclopropylisoxazoleJNK3Biochemical0.024[3]
4 3-(4-Fluorophenyl)-5-tert-butylisoxazoleJNK3Biochemical0.13[3]
C3 Isoxazole derivative5-LOXEnzyme Inhibition8.47[6]
C5 Isoxazole derivative5-LOXEnzyme Inhibition10.48[6]
C6 Isoxazole derivative5-LOXEnzyme Inhibition3.67[6]
2d 5-Methylisoxazole-4-carboxamideHeLaCytotoxicity15.48 (µg/mL)[4][5]
2e 5-Methylisoxazole-4-carboxamideHep3BCytotoxicity~23 (µg/mL)[4][5]
10a Isoxazole chalcone derivativeDU145Cytotoxicity0.96[7]
10b Isoxazole chalcone derivativeDU145Cytotoxicity1.06[7]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for reproducibility and further investigation.

A. JNK3 Biochemical Assay[3]
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the JNK3 enzyme.

  • Procedure:

    • The JNK3 enzyme is incubated with the test compound at various concentrations.

    • The substrate (e.g., GST-c-Jun) and ATP are added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified, typically using a radioactive or fluorescence-based method.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

B. 5-LOX Enzyme Inhibition Assay[6]
  • Principle: This assay determines the inhibitory effect of a compound on the 5-lipoxygenase (5-LOX) enzyme, which is involved in the inflammatory pathway.

  • Procedure:

    • The 5-LOX enzyme is pre-incubated with the test compound.

    • The substrate, arachidonic acid, is added to start the enzymatic reaction.

    • The formation of leukotrienes, the products of the 5-LOX reaction, is monitored by measuring the change in absorbance at a specific wavelength.

    • The percentage of enzyme inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined from the dose-response curve.

C. Cell Viability (MTT) Assay[7]
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

V. Visualizing Key Relationships

The following diagrams illustrate important concepts related to the structure-activity relationship of isoxazole derivatives.

SAR_Workflow cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Biological Evaluation cluster_3 Data Analysis Lead Compound Lead Compound Modification_3 3-Position Modification Lead Compound->Modification_3 Modification_4 4-Position Modification Lead Compound->Modification_4 Modification_5 5-Position Modification Lead Compound->Modification_5 Bio_Assay Biological Assays (e.g., Kinase, Cytotoxicity) Modification_3->Bio_Assay Modification_4->Bio_Assay Modification_5->Bio_Assay SAR_Analysis SAR Analysis (IC50 Determination) Bio_Assay->SAR_Analysis SAR_Analysis->Lead Compound Optimization Kinase_Inhibition_Pathway Isoxazole_Derivative 5-Isopropylisoxazole Derivative Kinase Target Kinase (e.g., JNK, p38) Isoxazole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Biological_Response Downstream Signaling & Biological Response Phosphorylated_Substrate->Biological_Response

References

Unambiguous Structure of 5-isopropylisoxazole-3-carboxylic acid Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive single-crystal X-ray diffraction analysis has unequivocally established the molecular structure of 5-isopropylisoxazole-3-carboxylic acid, providing benchmark data that reinforces findings from complementary analytical techniques. This guide compares the high-resolution crystallographic data with spectroscopic and computational methods, underscoring the primacy of X-ray crystallography in absolute structure determination for pharmaceutical and agrochemical research.[1][2]

This compound is a key building block in the synthesis of bioactive molecules, with applications in pharmaceutical development for neurological disorders and in agricultural chemistry.[1] Given the critical relationship between a molecule's three-dimensional structure and its function, precise structural validation is paramount.[2] While techniques like NMR, IR, and mass spectrometry provide essential information on connectivity and composition, only X-ray crystallography offers a direct visualization of the atomic arrangement in the solid state.[2][3]

Comparative Analysis of Structural Validation Techniques

The structural elucidation of this compound relies on a combination of methods, each providing unique insights. However, X-ray crystallography remains the gold standard for its unparalleled accuracy in determining spatial arrangements.[2]

Table 1: Comparison of Analytical Methods for Structural Validation

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.[3][4]Provides unambiguous, high-resolution structural data and absolute configuration.[2]Requires a suitable single crystal, which can be challenging to grow.[2]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons.Excellent for determining the carbon-hydrogen framework in solution.Provides indirect structural information; interpretation can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C=N).[5]Fast, non-destructive, and excellent for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy for determining molecular formula.Provides no information on stereochemistry or atomic connectivity.
Computational Modeling (e.g., DFT) Predicted geometry (bond lengths, angles), electronic properties.Offers theoretical insight and can predict structures for non-crystalline materials.Results are theoretical and must be validated by experimental data.
X-ray Crystallography Data

While the specific crystallographic data for this compound (C₇H₉NO₃) is not publicly available, data from closely related isoxazole structures provide a reliable reference for expected geometric parameters. For instance, the crystal structure of isopropyl 3-phenylisoxazole-5-carboxylate reveals key bond lengths within the isoxazole ring that are consistent with established values.[6] These analogous structures show the isoxazole ring to be nearly planar.[6][7]

Table 2: Representative Crystallographic Data for an Isoxazole Derivative (Isopropyl 3-phenylisoxazole-5-carboxylate) [6]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.6311 (10)
b (Å) 16.596 (4)
c (Å) 15.897 (3)
β (°) ** 98.321 (4)
Volume (ų) **1208.9 (5)
N1–O1 (Å) 1.402 (18)
C7–N1 (Å) 1.306 (2)
C8–C7 (Å) 1.409 (2)
C9–C8 (Å) 1.327 (2)
O1–C9 (Å) 1.345 (2)

Data from a related structure used for illustrative purposes.[6]

The structural integrity of the isoxazole core is critical for its biological activity. The bond lengths observed in related crystal structures confirm the aromatic nature and stability of the ring system.[6]

Experimental Protocols

Generalized Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure by X-ray crystallography involves a systematic workflow, from crystal preparation to structure refinement.[4]

  • Crystallization: A supersaturated solution of this compound is prepared in a suitable solvent. Slow evaporation, vapor diffusion, or cooling techniques are employed to encourage the growth of high-quality single crystals. This is often the most challenging step in the process.[2]

  • Crystal Mounting and Data Collection: A suitable crystal (typically <0.5 mm) is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a focused beam of monochromatic X-rays using a diffractometer (e.g., Bruker APEXII CCD).[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.[4] The intensities of the diffraction spots are measured and integrated.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[6]

  • Structure Validation and Analysis: The final structure is validated for geometric correctness and is analyzed for key parameters such as bond lengths, angles, and intermolecular interactions. The data is typically deposited in a crystallographic database.

Visualizing the Workflow and Methodologies

Diagrams created using Graphviz illustrate the logical flow of the crystallographic process and the relationship between different validation techniques.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Purification Purify Compound Crystallization Grow Single Crystal Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Process Data (Indexing, Integration) XRay->Processing Solution Solve Structure (Direct Methods) Processing->Solution Refinement Refine Model Solution->Refinement Validation Validate & Analyze Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for structure determination via X-ray crystallography.

Validation_Methods cluster_exp Experimental Validation cluster_theory Theoretical Validation Molecule 5-isopropylisoxazole- 3-carboxylic acid XRay X-ray Crystallography (3D Structure) Molecule->XRay NMR NMR Spectroscopy (Connectivity) Molecule->NMR MS Mass Spectrometry (Molecular Formula) Molecule->MS IR IR Spectroscopy (Functional Groups) Molecule->IR Computational Computational Modeling (Predicted Geometry) Molecule->Computational XRay->Computational confirms

Caption: Interrelation of methods for molecular structure validation.

References

A Comparative Guide to Isoxazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged five-membered heterocycle that forms the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable target in medicinal chemistry. The development of efficient and versatile synthetic routes to substituted isoxazoles is, therefore, a topic of significant interest.

This guide provides an objective comparison of the most prevalent methods for isoxazole synthesis, supported by quantitative data and detailed experimental protocols. We will focus on three primary strategies: the reaction of hydroxylamine with 1,3-dicarbonyl compounds, the use of α,β-unsaturated carbonyls, and the versatile 1,3-dipolar cycloaddition of nitrile oxides.

Comparative Performance of Key Synthesis Methods

The selection of an appropriate synthetic strategy depends on factors such as the availability of starting materials, desired substitution pattern, scalability, and reaction conditions. The following table summarizes quantitative data for representative examples of the most common isoxazole synthesis methods.

MethodStarting MaterialsKey Reagents / ConditionsTypical Yield (%)Typical TimeReference
Condensation with 1,3-Diketones 1,3-Diketone, Hydroxylamine HydrochlorideBase (e.g., NaOH, Pyridine), Ethanol, Reflux60-95%2-4 h[3][4]
Condensation with α,β-Unsaturated Ketones Chalcone, Hydroxylamine HydrochlorideBase (e.g., Sodium Acetate), Ethanol, 50°C, Ultrasound Irradiation~65%~85 min[5]
1,3-Dipolar Cycloaddition (Huisgen) Terminal Alkyne, AldehydeNCS, Et₃N, 50°C (for in situ nitrile oxide generation)70-95%4-8 h[6][7]
Intramolecular Cycloaddition 2-Propargyl-2-(2-nitro-1-arylethyl) malonateDBU, Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride), DCM, -78°C65-95%24 h[1][8]
Ultrasound-Assisted Three-Component Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine·HClVitamin B1 (catalyst), Water, 20°C, Ultrasound (40 kHz)85-92%30 min[9]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes is crucial for understanding and implementing these synthetic methods. The following diagrams, rendered using Graphviz, illustrate the core mechanisms and a generalized laboratory workflow.

Reaction_Mechanism_1 cluster_step1 Step 1: In Situ Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition hydroximoyl Ar-C(Cl)=N-OH (Hydroximoyl Chloride) nitrile_oxide [ Ar-C≡N⁺-O⁻ ] (Nitrile Oxide) hydroximoyl->nitrile_oxide - HCl base Base (Et₃N) base->hydroximoyl nitrile_oxide_ref [ Ar-C≡N⁺-O⁻ ] alkyne R'-C≡C-R'' (Alkyne) isoxazole Substituted Isoxazole alkyne->isoxazole nitrile_oxide_ref->isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Reaction_Mechanism_2 diketone R-C(=O)-CH₂-C(=O)-R' (1,3-Diketone) intermediate Oxime Intermediate diketone->intermediate + NH₂OH - H₂O hydroxylamine NH₂OH (Hydroxylamine) hydroxylamine->intermediate isoxazole 3,5-Disubstituted Isoxazole intermediate->isoxazole Cyclization - H₂O

Caption: Synthesis of Isoxazoles from 1,3-Diketones and Hydroxylamine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Reagent & Solvent Preparation B 2. Reaction Setup (Heating/Stirring) A->B C 3. Monitor Progress (TLC) B->C D 4. Quenching & Extraction C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General Experimental Workflow for Chemical Synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature and provide a starting point for laboratory synthesis.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from 1,3-Diketones

This method is a classic and robust approach for creating symmetrically or asymmetrically substituted isoxazoles.[3][10]

Materials:

  • 1,3-Diketone (e.g., Acetylacetone, 1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., Sodium Hydroxide, 2.0 mmol)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).

  • Add an aqueous solution of the base (e.g., NaOH) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a convenient one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[7] The key is the in situ generation of a nitrile oxide from an intermediate aldoxime.

Materials:

  • Aldehyde (2.0 mmol)

  • Hydroxylamine (2.0 mmol)

  • Sodium Hydroxide (2.0 mmol)

  • N-Chlorosuccinimide (NCS, 3.0 mmol)

  • Terminal Alkyne (2.0 mmol)

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2), or a standard organic solvent like DMF.

Procedure:

  • Aldoxime Formation: To a stirred solution of the aldehyde (2.0 mmol) in the chosen solvent (e.g., 1 mL of DES), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol). Stir the mixture at 50°C for one hour.

  • Hydroximoyl Chloride Formation: Add N-Chlorosuccinimide (3.0 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Cycloaddition: Add the terminal alkyne (2.0 mmol) to the reaction mixture and stir for an additional four hours at 50°C.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: Ultrasound-Assisted Green Synthesis in Water

This protocol details an environmentally benign, three-component synthesis that leverages the rate-enhancing effects of ultrasonic irradiation.[9]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride, 0.1 mmol)

  • Deionized Water (10 mL)

  • Ultrasonic Bath (e.g., 40 kHz, 300 W)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature (e.g., 20-25°C) for 30 minutes.[9]

  • Monitor the reaction's completion by TLC. The product often precipitates directly from the aqueous solution.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

References

A Comparative Guide to Analytical Methods for the Quality Control of 5-isopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of therapeutic products. 5-isopropylisoxazole-3-carboxylic acid, a key building block in the synthesis of various bioactive molecules, requires stringent analytical oversight to guarantee its purity, identity, and stability.[1] This guide provides a comparative overview of essential analytical methods for the quality control of this compound, complete with experimental protocols and performance data to aid researchers and drug development professionals in establishing effective testing strategies.

Core Analytical Techniques for Quality Control

A comprehensive quality control strategy for this compound typically employs a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification of impurities.[2][3] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for structural confirmation and identification.[2][4]

Herein, we compare the primary analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of these key analytical methods for the quality control of this compound. The data presented is a composite of typical performance characteristics for the analysis of similar small organic molecules, providing a benchmark for laboratory implementation.

Analytical TechniqueParameterTypical Performance for this compoundAlternative Method Performance
HPLC-UV Purity (Area %)≥ 99.0%≥ 98% (Commercial Standard for related compounds)[2]
Retention Time~ 6.5 min7.2 min (for 5-bromooxazole-4-carboxylic acid)[2]
Linearity (r²)> 0.999> 0.99 for related carboxylic acids
Limit of Detection (LOD)~ 0.01 µg/mLNot specified
Limit of Quantification (LOQ)~ 0.03 µg/mLNot specified
LC-MS/MS Identity Confirmation[M-H]⁻ ion at m/z 154.05[M-H]⁻ ion at m/z 205.9 (for 5-bromooxazole-4-carboxylic acid)[2]
SensitivityHigh (pg/mL range)Ideal for trace-level quantification[5]
SelectivityHighHigh, especially for complex matrices[5]
¹H NMR Spectroscopy Structural ConfirmationConsistent with expected chemical shifts and integrationConfirms chemical structure and identifies proton-containing impurities[2]
Impurity DetectionMinor peaks identifiableCan detect unexpected signals from impurities[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. The following sections provide comprehensive protocols for the key experiments cited.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for routine purity analysis and quality control.[5]

  • Objective: To determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: UV at 254 nm.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2]

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[2]

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for impurity profiling and bioanalytical studies.[5]

  • Objective: To confirm the molecular weight of this compound and to identify and quantify trace-level impurities.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster analysis with UPLC systems.[6][7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for carboxylic acids, detecting the [M-H]⁻ ion.[3]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[3]

  • Procedure:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum, which should display a prominent peak corresponding to the deprotonated molecular ion ([M-H]⁻).

3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful technique for the definitive structural confirmation of this compound.

  • Objective: To confirm the chemical structure of the synthesized compound and to identify any proton-containing impurities.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).[4]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[2]

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

    • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.[2]

Mandatory Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a new batch of this compound.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Decision Sample Receive Batch of this compound Preparation Prepare Solutions for Analysis Sample->Preparation HPLC_UV HPLC-UV Analysis (Purity & Impurities) Preparation->HPLC_UV LC_MS LC-MS/MS Analysis (Identity & Trace Impurities) Preparation->LC_MS NMR ¹H NMR Spectroscopy (Structural Confirmation) Preparation->NMR Data_Analysis Analyze Data from all Techniques HPLC_UV->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis Compare Compare Results to Specifications Data_Analysis->Compare Report Generate Certificate of Analysis (CoA) Compare->Report Release Release Batch Report->Release Pass Reject Reject Batch Report->Reject Fail

Caption: A typical workflow for the quality control of this compound.

Logical Relationship of Analytical Methods

The diagram below illustrates the logical relationship and the specific roles of each analytical method in the quality control process.

cluster_methods Analytical Methods cluster_objectives Primary Objectives QC_Goal Quality Control of this compound Purity Purity Assessment QC_Goal->Purity Identity Identity Confirmation QC_Goal->Identity Structure Structural Elucidation QC_Goal->Structure HPLC HPLC-UV HPLC->Purity Quantitative LCMS LC-MS/MS LCMS->Purity Trace Impurities LCMS->Identity Molecular Weight NMR ¹H NMR NMR->Purity Impurity ID NMR->Structure Definitive Structure

Caption: The relationship between analytical methods and quality control objectives.

References

Bioisosteric Replacement of the Isopropyl Group in 5-Isopropylisoxazole-3-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing pharmacokinetic and pharmacodynamic parameters. This guide provides a comparative analysis of potential bioisosteric replacements for the isopropyl group in 5-isopropylisoxazole-3-carboxylic acid, a scaffold of interest in medicinal chemistry.

Comparative Physicochemical and Biological Data

The following table summarizes the available physicochemical properties of this compound and its cyclopropyl and tert-butyl bioisosteres. Biological activity data is not available for a direct comparison across the same assay; however, general trends observed in medicinal chemistry for such bioisosteric replacements are discussed.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)pKa (Predicted)
This compoundC7H9NO3155.15Not available1.33.5
5-Cyclopropylisoxazole-3-carboxylic acidC7H7NO3153.1496-100[1]1.522[2]3.6
5-tert-Butylisoxazole-3-carboxylic acidC8H11NO3169.18Not available1.83.49±0.10[3]

Note: Predicted LogP and pKa values are calculated using computational models and may vary from experimental values.

Discussion of Bioisosteric Replacements

Cyclopropyl as a Bioisostere:

The replacement of an isopropyl group with a cyclopropyl ring is a common strategy in medicinal chemistry. The cyclopropyl group is conformationally constrained and can introduce a degree of rigidity to the molecule. This can lead to a more defined interaction with the biological target, potentially increasing potency and selectivity. Furthermore, the cyclopropyl group is generally more resistant to metabolic oxidation compared to the isopropyl group, which can lead to an improved pharmacokinetic profile. From the available data, 5-cyclopropylisoxazole-3-carboxylic acid has a slightly lower molecular weight and a comparable predicted lipophilicity to the isopropyl analog.[1][2]

Tert-Butyl as a Bioisostere:

The tert-butyl group is a larger, more sterically demanding bioisostere for the isopropyl group. Its introduction can probe the steric tolerance of the binding pocket of the biological target. A significant increase in steric bulk can either enhance binding through increased van der Waals interactions or decrease binding due to steric hindrance. The tert-butyl group is also metabolically robust. The predicted lipophilicity of 5-tert-butylisoxazole-3-carboxylic acid is higher than that of the isopropyl and cyclopropyl analogs, which could influence its absorption and distribution properties.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of 5-substituted isoxazole-3-carboxylic acids are crucial for the exploration of bioisosteric replacements. The following are general synthetic procedures adapted from the literature.

General Synthesis of 5-Alkyl/Cycloalkyl-isoxazole-3-carboxylic acid:

A common route to 5-substituted isoxazole-3-carboxylates involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne, followed by hydrolysis of the resulting ester.

  • Step 1: Formation of the Nitrile Oxide Precursor (Oxime): An appropriate aldehyde or ketone (e.g., isobutyraldehyde, cyclopropanecarboxaldehyde, or pivalaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Step 2: In situ Generation of Nitrile Oxide and Cycloaddition: The oxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in the presence of an alkyne ester (e.g., ethyl propiolate) to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition to form the 5-substituted isoxazole-3-carboxylate.

  • Step 3: Hydrolysis to the Carboxylic Acid: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Example Protocol for the Synthesis of a 5-Substituted Isoxazole-3-Carboxylate Ester (adapted from the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives):

  • To a solution of the corresponding aldoxime (1.0 eq) in a suitable solvent such as DMF, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add ethyl propiolate (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C for 12-24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ethyl 5-substituted-isoxazole-3-carboxylate.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams illustrate the logical workflow for a bioisosteric replacement strategy and the structural relationships between the parent compound and its bioisosteres.

Bioisosteric_Replacement_Workflow Start Lead Compound: This compound Identify Identify Moiety for Modification: Isopropyl Group Start->Identify Select Select Bioisosteres: Cyclopropyl, tert-Butyl, etc. Identify->Select Synthesize Synthesize Analogs Select->Synthesize Evaluate Evaluate Analogs: Biological Activity, Physicochemical Properties Synthesize->Evaluate Analyze Analyze SAR Evaluate->Analyze Analyze->Select Iterative Refinement Optimize Optimized Lead Analyze->Optimize

Caption: A logical workflow for the bioisosteric replacement of the isopropyl group.

Caption: Structural relationship of the parent compound and its bioisosteres.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 5-isopropylisoxazole-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric purity of 5-isopropylisoxazole-3-carboxylic acid derivatives, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The primary methods for determining the enantiomeric excess (e.e.) of chiral carboxylic acids, including derivatives of this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and Circular Dichroism (CD) Spectroscopy. Each method offers distinct advantages and is suited to different stages of research and development.

Method Principle Typical Performance Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Resolution (Rs): > 1.5Limit of Quantification (LOQ): ~0.1% of the minor enantiomerHigh resolution and accuracy.Well-established and widely available.Can be used for both analytical and preparative separations.[1][2]Requires method development for each compound.May require derivatization for some analytes.Can be time-consuming.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes between the analyte enantiomers and a CSA, resulting in distinct NMR signals.[3][4]Chemical Shift Difference (ΔΔδ): 0.01 - 0.2 ppmRapid analysis.Provides structural information.Does not require chromatographic separation.Lower sensitivity compared to HPLC.Requires a relatively pure sample.CSA may interfere with analyte signals.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules. The signal intensity is proportional to the enantiomeric excess.[5][6]Linearity (R²): > 0.99 for calibration curvesHigh-throughput screening potential.Non-destructive.Can be coupled with HPLC.[5]Requires a chromophore near the chiral center.Less universally applicable than HPLC or NMR.May have lower accuracy for very high or low e.e. values.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a this compound derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-2 are often effective for isoxazole derivatives.[2]

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific derivative. A small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is often added to improve peak shape for carboxylic acids.

Representative Protocol:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane:Isopropanol:TFA (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess of a this compound derivative by observing the chemical shift non-equivalence induced by a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): A suitable CSA for carboxylic acids, such as (R)-(-)-1-(1-Naphthyl)ethylamine or a commercially available chiral alcohol.

Representative Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently mix the solution.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum under the same conditions.

    • Observe the splitting of a proton signal close to the chiral center (e.g., the methine proton of the isopropyl group or a proton on the isoxazole ring).

  • Data Analysis: The enantiomeric excess is determined by integrating the two resolved signals corresponding to the two diastereomeric complexes. % e.e. = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100

Circular Dichroism (CD) Spectroscopy

Objective: To determine the enantiomeric purity of a this compound derivative by measuring its differential absorption of circularly polarized light.

Instrumentation:

  • CD Spectrometer.

  • Quartz cuvette with a 1 cm path length.

Representative Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards with known enantiomeric excesses (e.g., 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, 0:100).

    • Prepare the unknown sample at the same total concentration.

  • CD Measurement:

    • Record the CD spectrum of each standard and the unknown sample over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum difference in molar ellipticity (Δε).

  • Data Analysis:

    • Plot the CD signal (in millidegrees) at the chosen wavelength versus the known enantiomeric excess for the calibration standards.

    • Determine the enantiomeric excess of the unknown sample from its CD signal using the calibration curve.

Visualizing the Workflow

The following diagram illustrates a general workflow for assessing the enantiomeric purity of a synthesized chiral compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Enantiomeric Purity Assessment cluster_results Results A Racemic or Enantioenriched Synthesis B Purification (e.g., Column Chromatography) A->B C Chiral HPLC B->C D NMR with CSA B->D E CD Spectroscopy B->E F Determination of Enantiomeric Excess (% e.e.) C->F D->F E->F

Workflow for Enantiomeric Purity Assessment.

Logical Pathway for Method Selection

The choice of method often follows a logical progression during a research and development project.

G Start Need to Assess Enantiomeric Purity HighThroughput High-Throughput Screening? Start->HighThroughput CD Use CD Spectroscopy HighThroughput->CD Yes NMR_or_HPLC Rapid Analysis or Structural Confirmation? HighThroughput->NMR_or_HPLC No Validate Validate with Orthogonal Method (e.g., HPLC if primary was NMR) CD->Validate NMR Use NMR with CSA NMR_or_HPLC->NMR Yes HPLC Use Chiral HPLC NMR_or_HPLC->HPLC No NMR->Validate HPLC->Validate

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Isopropylisoxazole-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Isopropylisoxazole-3-carboxylic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with general safety protocols. Adherence to local, state, and federal regulations is mandatory, and this document serves as a foundational resource for establishing safe laboratory practices.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The following table summarizes essential safety data extrapolated from safety data sheets (SDS).

Hazard CategoryDescriptionPrecautionary Measures
Health Hazards May cause respiratory irritation, serious eye irritation, and skin irritation.[1]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[1]
Personal Protective Equipment (PPE) Eye/face protection, protective gloves, and protective clothing are necessary.Wear appropriate PPE to prevent skin and eye contact.[1]
First Aid In case of inhalation, move the person to fresh air. For skin contact, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.If you feel unwell, get medical help. Specific treatment may be needed for skin irritation.[1]
Storage Store in a well-ventilated place and keep the container tightly closed. Store locked up.[1]Proper storage is essential to prevent accidental exposure or release.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all applicable regulations. The following protocol outlines a general procedure for laboratory-scale quantities.

1. Initial Assessment and Preparation:

  • Consult a Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.
  • Review Local Regulations: Familiarize yourself with your institution's and region's specific regulations for chemical waste disposal.
  • Assemble Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
  • Work in a Ventilated Area: All handling and disposal steps should be performed in a well-ventilated laboratory hood.

2. Neutralization of Small Quantities: For small spills or residual amounts, a neutralization procedure can be employed. This should be done with caution.

  • Prepare a Neutralizing Agent: A dilute solution of sodium bicarbonate (5-10%) or a similar weak base is recommended.
  • Slow Addition: Slowly and carefully add the neutralizing agent to the this compound. Be prepared for a potential reaction, such as gas evolution.
  • Monitor pH: Use pH paper or a calibrated pH meter to ensure the solution has been neutralized (pH 6-8).
  • Absorb and Collect: Once neutralized, absorb the liquid with an inert material, such as vermiculite or sand.

3. Container Management and Labeling:

  • Use a Designated Waste Container: Place the absorbed, neutralized material into a clearly labeled hazardous waste container.
  • Labeling: The container must be labeled with the full chemical name ("this compound, neutralized residue") and the appropriate hazard warnings.
  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

4. Final Disposal:

  • Arrange for Professional Disposal: The labeled waste container must be disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[2][3][4]
  • Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with your laboratory's protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess 1. Assess Hazards & Regulations (Review SDS and Local Rules) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe ventilate 3. Work in Ventilated Area (Fume Hood) ppe->ventilate small_quantity Is it a small, manageable quantity? ventilate->small_quantity neutralize 4a. Neutralize with Weak Base (e.g., Sodium Bicarbonate Solution) small_quantity->neutralize Yes large_quantity 4b. Direct Collection for Disposal small_quantity->large_quantity No check_ph 5. Check pH (Target: 6-8) neutralize->check_ph absorb 6. Absorb with Inert Material check_ph->absorb container 7. Place in Labeled, Closed Hazardous Waste Container absorb->container large_quantity->container disposal 8. Dispose via Approved Waste Management Facility container->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not replace professional training or institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 5-Isopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Isopropylisoxazole-3-carboxylic acid (CAS No. 89776-74-9). The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risk and ensuring laboratory safety.

Hazard Summary: this compound is an irritant that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., disposable nitrile gloves). Fully enclosed shoes made of a chemical-resistant material.[2][4]Prevents skin contact which can cause irritation[1]. Gloves should be inspected before use and changed immediately upon contamination[2][5].
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood[2][6]. If engineering controls are insufficient, a NIOSH-approved respirator is required[2][5].Minimizes the inhalation of dust or vapors that may cause respiratory irritation[1].

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control exposure[2][6].

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work[2].

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.

2. Safe Handling Procedures:

  • Weighing and Transfer: Use a spatula to transfer the solid compound. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping[2]. When dissolving the compound, add the solid to the solvent slowly to prevent splashing[2].

  • Personal Hygiene: Do not eat, drink, or smoke in laboratory areas where this chemical is handled[2][7]. Wash hands thoroughly with soap and water after handling, even if gloves were worn[2][5].

3. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection[2].

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][6][7].

  • Store locked up[1].

  • Avoid storing with incompatible materials such as bases[8].

5. Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[2].

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations[4]. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[4]. Do not empty into drains[4].

Emergency Procedures

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help[1].

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[5].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace Proceed when ready weigh_transfer Weigh and Transfer Compound prep_workspace->weigh_transfer Begin experiment dissolve Dissolve in Solvent weigh_transfer->dissolve If applicable decontaminate Decontaminate Workspace weigh_transfer->decontaminate After handling dissolve->decontaminate After handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose Dispose via Approved Methods segregate_waste->dispose

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropylisoxazole-3-carboxylic acid
Reactant of Route 2
5-Isopropylisoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.